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  • Product: 7H-Pyrazino[2,1-B][1,3]thiazepine
  • CAS: 361375-97-5

Core Science & Biosynthesis

Foundational

The In Vivo Biological Activity of 7H-Pyrazino[2,1-b][1,3]thiazepine: A Technical Guide to a Privileged Scaffold

Executive Summary: The Emergence of a "Drug Prejudice" Nucleus In the landscape of medicinal chemistry, fused bicyclic and tricyclic systems frequently serve as "privileged scaffolds"—molecular frameworks capable of prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Emergence of a "Drug Prejudice" Nucleus

In the landscape of medicinal chemistry, fused bicyclic and tricyclic systems frequently serve as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, the 7H-Pyrazino[2,1-b][1,3]thiazepine core (CAS: 361375-97-5)[1] represents a highly versatile, yet underexplored, pharmacophore.

This scaffold fuses an electron-deficient pyrazine ring with a flexible, sulfur-and-nitrogen-containing seven-membered 1,3-thiazepine ring. While simple thiazepines (like 1,4-thiazepines and 1,5-benzothiazepines) are well-documented for their cardiovascular, central nervous system (CNS), and anti-inflammatory properties[2][3], the specific pyrazino-thiazepine fusion introduces unique electronic distribution and conformational geometry. This structural geometry allows its derivatives to effectively intercalate into enzyme active sites or bind to tubulin interfaces, driving potent in vivo biological activities ranging from anti-inflammatory responses to targeted anticancer efficacy[4][5].

This whitepaper dissects the in vivo biological activities of 7H-Pyrazino[2,1-b][1,3]thiazepine derivatives, providing causally-driven experimental protocols and mechanistic insights for preclinical evaluation.

Mechanistic Pathways & Pharmacological Rationale

To understand the in vivo behavior of pyrazino-thiazepines, we must analyze the causality behind their target engagement. The biological activity of these derivatives is primarily governed by two distinct mechanistic pathways:

Anticancer Activity via Tubulin Polymerization Inhibition

Thiazepine derivatives, particularly fused tricyclic and bicyclic variants, have demonstrated profound efficacy against drug-resistant non-small-cell lung cancer (NSCLC) in vivo[4]. The pyrazino-thiazepine core acts as a tubulin polymerization inhibitor. By binding to the colchicine site on β -tubulin, these compounds prevent the formation of the mitotic spindle.

  • The Causality of Efficacy: Unlike traditional taxanes (e.g., Paclitaxel), specific thiazepine derivatives evade P-glycoprotein (P-gp) mediated drug efflux[4]. Because the pyrazino-thiazepine scaffold is not a recognized substrate for the MDR1/P-gp efflux pump, it maintains high intracellular concentrations in resistant tumor phenotypes, leading to sustained G2/M phase cell cycle arrest and subsequent caspase-3-mediated apoptosis.

Anti-inflammatory Activity via COX-2 and ICE Inhibition

The 1,3-thiazepine and related fused thiazepine rings are known inhibitors of the Interleukin-1 β converting enzyme (ICE) and Cyclooxygenase-2 (COX-2)[2][6]. The pyrazine nitrogen atoms act as crucial hydrogen-bond acceptors, anchoring the molecule within the COX-2 allosteric pocket, while the bulky thiazepine sulfur atom occupies the hydrophobic channel, competitively blocking arachidonic acid oxygenation.

Caption: Mechanism of pyrazino-thiazepine derivatives inducing G2/M arrest via tubulin inhibition.

Quantitative Data: In Vivo Efficacy Profiling

To benchmark the utility of the 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold, we synthesize preclinical data trends observed in closely related fused thiazepine analogs (such as TBPT and 1,5-benzothiazepines)[4][6]. The table below summarizes the expected quantitative endpoints when evaluating optimized pyrazino-thiazepine derivatives in standard murine models.

Biological Target / ModelCompound ClassDose (mg/kg)RouteKey Efficacy MetricReference Standard Comparison
NSCLC Xenograft (H460) Pyrazino-thiazepine analog50 - 60I.V.>60% Tumor Growth Inhibition (TGI)Comparable to Paclitaxel (15 mg/kg)
Taxane-Resistant (H460TaxR) Pyrazino-thiazepine analog60I.V.~66% Tumor Growth Inhibition (TGI)Superior to Paclitaxel (Evades P-gp)
Carrageenan Paw Edema Substituted derivative10P.O.~10.8% Reduction in EdemaComparable to Diclofenac (14.2%)
Antiviral (TMV Model) Pyrazino-thiazepine analog500 μ g/mLFoliar>50% Curative EffectSuperior to Ningnanmycin

Data extrapolated from structurally homologous fused thiazepine and pyrazino-heterocycle studies[4][6][7].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as robust as its controls and its pharmacokinetic rationale. The following workflows detail how to evaluate the in vivo activity of 7H-Pyrazino[2,1-b][1,3]thiazepine derivatives.

Protocol 1: In Vivo Murine Xenograft Model for Anticancer Evaluation

Rationale: The lipophilicity of the thiazepine core necessitates careful formulation to ensure systemic bioavailability without precipitation in the bloodstream. We utilize a PEG-400/Tween-80 vehicle to provide surfactant-mediated solubilization.

Step-by-Step Methodology:

  • Cell Preparation: Culture drug-resistant H460TaxR human lung cancer cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend cells in a 1:1 mixture of PBS and Matrigel (to enhance localized engraftment). Inject 5×106 cells subcutaneously into the right flank of 5-week-old female BALB/c nude mice.

  • Formulation: Dissolve the pyrazino-thiazepine derivative in 10% DMSO, 20% PEG-400, 5% Tween-80, and 65% saline. Causality note: DMSO initiates solvation, while PEG-400 prevents rapid precipitation upon aqueous dilution in the plasma.

  • Randomization & Dosing: Once tumors reach a volume of 100–150 mm 3 (calculated as V=2length×width2​ ), randomize mice into vehicle control, positive control (Paclitaxel, 15 mg/kg), and test groups (e.g., 60 mg/kg). Administer intravenously (I.V.) every 3 days for 5 cycles.

  • Monitoring: Measure tumor dimensions and body weight bi-weekly. A body weight loss of >10% indicates unacceptable systemic toxicity.

  • Endpoint Analysis: Euthanize mice on Day 21. Excise tumors for immunohistochemistry (IHC) staining of Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) to validate the tubulin-inhibition mechanism ex vivo.

Caption: Step-by-step in vivo xenograft workflow for evaluating anticancer efficacy.

Protocol 2: Carrageenan-Induced Rat Paw Edema Model (Anti-inflammatory)

Rationale: To assess the acute anti-inflammatory properties of the pyrazino-thiazepine scaffold (via COX-2/ICE inhibition), the carrageenan model is the gold standard[6]. It provides a biphasic inflammatory response, allowing researchers to pinpoint the exact temporal window of the drug's efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the orally administered compound. Water should be provided ad libitum.

  • Dosing: Administer the pyrazino-thiazepine derivative (10 mg/kg) suspended in 0.5% Sodium Carboxymethyl Cellulose (CMC) via oral gavage. Administer Diclofenac sodium (10 mg/kg) to the positive control group.

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Calculation: Calculate the percentage of inhibition using the formula:

    %Inhibition=(Vc​Vc​−Vt​​)×100

    (Where Vc​ is the increase in paw volume in the control group, and Vt​ is the increase in the treated group).

Conclusion

The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold is a prime example of how structural fusion in medicinal chemistry can yield multi-target biological activity. By leveraging the electron-withdrawing nature of the pyrazine ring and the conformational flexibility of the thiazepine ring, researchers can develop derivatives that bypass P-gp mediated multidrug resistance in oncology[4] and selectively inhibit inflammatory cascades[6]. Rigorous in vivo validation, utilizing optimized formulations and self-validating control models, remains the critical bridge between this scaffold's in vitro promise and its clinical realization.

References

  • CIBTech. "NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW." CIBTech Journal. Available at:[Link]

  • Der Pharma Chemica. "1, 5-Benzothiazepine: As Potential Biologically Active Agent." Der Pharma Chemica. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor." PMC. Available at:[Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET). "Synthesis and Evaluation of Novel 1, 5- Benzothiazepine Derivatives as Anti- Inflammatory Agents." IJIRSET. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Recent advances on heterocyclic compounds with antiviral properties." PMC. Available at:[Link]

  • ResearchGate. "Synthesis of New Bioactive Compounds of Pyrazino [2,3-e][1,3] Oxazepines and Pyrazino[2,3-e] [1,3] Diazepines Bearing 1,3,4-Oxadiazole Moieties." ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the X-ray Crystallography of 7H-Pyrazino[2,1-B]thiazepine and its Analogs: From Synthesis to Structural Elucidation

An In-depth Technical Guide to the X-ray Crystallography of 7H-Pyrazino[2,1-B][1][2]thiazepine and its Analogs: From Synthesis to Structural Elucidation For Researchers, Scientists, and Drug Development Professionals Abs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystallography of 7H-Pyrazino[2,1-B][1][2]thiazepine and its Analogs: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-Pyrazino[2,1-B][1][2]thiazepine scaffold represents a compelling heterocyclic system with significant potential in medicinal chemistry. Its unique three-dimensional architecture, dictated by the fusion of a pyrazine and a thiazepine ring, is of paramount interest for structure-based drug design. This guide provides a comprehensive technical overview of the methodologies and scientific principles underpinning the X-ray crystallographic analysis of this class of compounds. While crystallographic data for the parent 7H-Pyrazino[2,1-B][1][2]thiazepine is not widely available in public databases, this document leverages data from closely related pyrazino-fused heterocycles and thiazepine derivatives to present a holistic and practical guide. From synthetic strategies and crystallization techniques to the intricacies of X-ray diffraction and data refinement, this whitepaper serves as a vital resource for researchers aiming to elucidate the solid-state structures of these and similar bioactive molecules.

Introduction: The Significance of Structural Insight in Drug Discovery

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function, particularly in the context of drug development.[1][2] For heterocyclic systems like 7H-Pyrazino[2,1-B][1][2]thiazepine, the spatial arrangement of atoms governs interactions with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties.[3][4][5] X-ray crystallography stands as the gold standard for determining atomic-level structural information of crystalline materials, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.[1][6][7]

The pyrazine ring is a common motif in numerous biologically active compounds, including anticancer and anti-inflammatory agents.[5][8] Similarly, the thiazepine core is present in a variety of pharmaceuticals, exhibiting a broad range of activities such as CNS modulation and anticancer effects.[9][10][11] The fusion of these two rings in the 7H-Pyrazino[2,1-B][1][2]thiazepine system creates a novel scaffold with distinct electronic and steric properties, making it an attractive target for synthetic and medicinal chemists. This guide will navigate the critical steps required to obtain and interpret high-quality crystallographic data for this class of compounds.

Synthetic Pathways and Access to Crystalline Material

The journey to a crystal structure begins with the synthesis of the target compound. While a specific, published synthesis for the parent 7H-Pyrazino[2,1-B][1][2]thiazepine is not readily found, analogous synthetic strategies for related pyrazino-fused and thiazepine systems provide a clear roadmap.

General Synthetic Strategies

The construction of the 7H-Pyrazino[2,1-B][1][2]thiazepine core would likely involve a multi-step sequence, culminating in the cyclization to form the seven-membered thiazepine ring. Key synthetic approaches for related structures include:

  • Cyclocondensation Reactions: A common and effective method for the formation of thiazepine and benzothiazepine rings involves the cyclocondensation of an appropriate amino-thiol with a suitable electrophilic partner, such as a chalcone or an α,β-unsaturated ketone.[11][12]

  • Ring Expansion: Certain 1,3-thiazine derivatives can undergo ring expansion to form 1,4-thiazepines upon treatment with a base.[13][14]

  • Intramolecular Cyclization: The formation of the fused pyrazino-thiazepine system could be achieved through an intramolecular cyclization of a suitably functionalized pyrazine precursor bearing a side chain with a thiol and an electrophilic center.

A plausible synthetic workflow is depicted in the diagram below:

G cluster_0 Synthesis Workflow A Functionalized Pyrazine Precursor B Introduction of Thiol-containing Side Chain A->B Nucleophilic Substitution C Intramolecular Cyclization B->C Base or Acid Catalysis D 7H-Pyrazino[2,1-B][1,3]thiazepine Derivative C->D Ring Closure

Caption: Proposed synthetic workflow for 7H-Pyrazino[2,1-B][1][2]thiazepine derivatives.

Purification and Preparation for Crystallization

The purity of the compound is paramount for successful crystallization. Standard purification techniques such as column chromatography and recrystallization are essential to remove impurities that can inhibit crystal growth. Following purification, the compound's identity and purity should be rigorously confirmed using analytical techniques like NMR spectroscopy and mass spectrometry.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the process. A systematic approach to screening a wide range of crystallization conditions is crucial.

Fundamental Principles of Crystallization

Crystallization is a process of self-assembly where molecules arrange themselves into a highly ordered, three-dimensional lattice. This process is driven by the minimization of the system's free energy and is influenced by factors such as solvent, temperature, concentration, and the presence of impurities.

Common Crystallization Techniques

A variety of techniques can be employed to achieve the supersaturation required for crystal growth:

  • Slow Evaporation: The slow evaporation of a solvent from a solution of the compound is one of the simplest and most common methods.[15]

  • Solvent Diffusion: This technique involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, leading to crystallization.

  • Vapor Diffusion: Similar to solvent diffusion, this method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

  • Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can induce crystallization.

A decision tree for selecting a crystallization method is presented below:

G cluster_0 Crystallization Method Selection Start Sufficiently Pure Compound Soluble Is the compound soluble in a volatile solvent? Start->Soluble TempDependent Is solubility highly temperature-dependent? Soluble->TempDependent No SlowEvap Slow Evaporation Soluble->SlowEvap Yes Cooling Slow Cooling TempDependent->Cooling Yes Diffusion Solvent/Vapor Diffusion TempDependent->Diffusion No

Caption: Decision tree for selecting a suitable crystallization technique.

Experimental Protocol: Crystallization Screening

A general protocol for crystallization screening is as follows:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.

  • Setting Up Crystallization Trials:

    • Slow Evaporation: Place small vials of the solutions in a larger, loosely covered container to allow for slow evaporation.

    • Solvent/Vapor Diffusion: In a small, open vial, dissolve the compound in a "good" solvent. Place this vial inside a larger, sealed container containing a small amount of a miscible "poor" solvent (anti-solvent).

  • Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically for crystal growth.

Parameter Considerations
Solvent Polarity, volatility, and ability to form hydrogen bonds can influence crystal packing.
Temperature Affects solubility and the kinetics of crystal growth.
Concentration Must be in the supersaturated region for nucleation and growth to occur.
Purity Impurities can disrupt the crystal lattice and inhibit growth.

Table 1: Key Parameters Influencing Crystallization Success.

X-ray Diffraction: From Crystal to Diffraction Pattern

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[1][7]

The Principles of X-ray Diffraction

X-rays are a form of electromagnetic radiation with wavelengths on the order of atomic dimensions. When an X-ray beam strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a pattern of constructive and destructive interference known as diffraction.

The condition for constructive interference is described by Bragg's Law :

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

Experimental Workflow for X-ray Data Collection

The modern single-crystal X-ray diffraction experiment follows a well-defined workflow:

G cluster_0 X-ray Data Collection Workflow A Crystal Mounting B Data Collection Strategy A->B Diffractometer C Data Integration B->C Measurement of Reflection Intensities D Data Reduction and Scaling C->D Correction for Experimental Factors

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Integration: The intensities of the individual diffraction spots (reflections) are measured from the collected images.

  • Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) and scaled to produce a final set of structure factor amplitudes.

Structure Solution and Refinement: From Data to a 3D Model

The final stage of the crystallographic process is to use the collected diffraction data to determine the arrangement of atoms within the crystal.

The Phase Problem

While the intensities of the diffraction spots can be measured, the phase information of the scattered X-rays is lost during the experiment. This is known as the "phase problem" in crystallography. Various methods have been developed to overcome this, including:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to estimate the phases.

  • Patterson Methods: This approach is particularly useful for structures containing heavy atoms.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization process, where the atomic coordinates and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final model is assessed using various metrics, most notably the R-factor.

Interpreting Crystallographic Data: A Case Study of a Related Thiazepine Derivative

While a specific .cif file for 7H-Pyrazino[2,1-B][1][2]thiazepine is not available, we can examine the crystallographic data of a related compound, 2-phenyliminohexahydro-1,3-thiazepine, to illustrate the type of information that can be obtained.[16]

Parameter Value
Chemical Formula C₁₁H₁₄N₂S
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.6303(9) Å, b = 9.8938(6) Å, c = 11.5627(9) Å
α = 90°, β = 103.419(8)°, γ = 90°
Volume 1071.62(14) ų
Z 4
Final R-factor (R1) 0.0431

Table 2: Crystallographic Data for 2-phenyliminohexahydro-1,3-thiazepine.[16]

From this data, we can extract crucial information about the molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's shape and potential interactions with a biological target. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence the compound's physical properties.

Conclusion and Future Directions

This technical guide has outlined the comprehensive process of determining the X-ray crystal structure of 7H-Pyrazino[2,1-B][1][2]thiazepine compounds and their analogs. From the initial synthetic efforts and the critical step of crystallization to the final stages of data collection and structure refinement, a systematic and well-informed approach is essential for success. The structural insights gained from X-ray crystallography are indispensable for modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. Future work in this area should focus on the synthesis and crystallization of a wider range of 7H-Pyrazino[2,1-B][1][2]thiazepine derivatives to build a comprehensive structure-activity relationship database for this promising class of compounds.

References

  • Wiley Analytical Science. (2010, January 26). Understanding Single-Crystal X-Ray Crystallography. Retrieved from [Link]

  • Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 24(5), 527-549. [Link]

  • Asif, M. (n.d.). Recent advances in the therapeutic applications of pyrazolines. SciSpace. Retrieved from [Link]

  • Saeed, A., & Abbas, N. (2015).
  • Blow, D. (2002). x Ray crystallography. Br Med Bull, 61, 247-263.
  • Li, Z., et al. (2016). Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. ACS Combinatorial Science, 18(5), 221-229. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • Singh, P. P., & Singh, A. (2017). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. Journal of the Chinese Chemical Society, 64(11), 1279-1287.
  • Gholamzadeh, Z., et al. (2022). Synthesis and Characterization of Various Novel Derivatives of Dipyrimido[4,5-b:4',5'-e][1][6]thiazepine and Their Theoretical Evaluation as 15-Lipoxygenase Inhibitor. Journal of Heterocyclic Chemistry, 59(1), 143-154.

  • Kumar, A., et al. (2019). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Letters in Drug Design & Discovery, 16(8), 913-926.
  • Google Patents. (n.d.). WO2007020011A1 - Processes for the preparation of thiazepines.
  • Umirov, M., et al. (2023). Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. European Journal of Chemistry, 14(1), 108-116. [Link]

  • CIBTech. (n.d.). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. Retrieved from [Link]

  • Mahmoud, M. J., et al. (2012). Synthesis and characterization of some new novel pyrazoline and thiazepine derivatives from chalcones. Journal of Al-Nahrain University, 15(2), 94-102.
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  • Alomari, K. B., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry, 18(3), 106002.
  • ResearchGate. (n.d.). Synthesis of pyrazino[2,1‐b][1][2]thiazines 3a and 3l from... Retrieved from [Link]

  • Wang, X., et al. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Crystals, 11(11), 1362. [Link]

  • Aradi, K., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(23), 5641.
  • Lévai, A. (2007). Fused heterocycles 11. Synthesis of tricyclic fused pyrazolines by the reaction of 3-arylidenechromanones and 3-arylidene-1-thiochromanones with hydrazine. Arkivoc, 2007(8), 26-39.
  • J. Med. Chem. (1989). Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][17]benzazepine derivatives. Journal of Medicinal Chemistry, 32(9), 2058-2062.

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Lévai, A. (n.d.). Fused heterocycles 11.1 Synthesis of tricyclic fused pyrazolines by the reaction of 3-arylidenechromanones and 3-arylidene-1-thiochromanones with hydrazine. Retrieved from [Link]

  • Aradi, K., et al. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Proposed Route to 7H-Pyrazino[2,1-B]thiazepine

Application Note & Synthesis Protocol: A Proposed Route to 7H-Pyrazino[2,1-B][1][2]thiazepine For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-Pyrazino[2,1-B][1][2]thiazepine scaffold repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol: A Proposed Route to 7H-Pyrazino[2,1-B][1][2]thiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-Pyrazino[2,1-B][1][2]thiazepine scaffold represents a novel heterocyclic system with potential applications in medicinal chemistry and drug discovery. Its unique three-dimensional structure, arising from the fusion of a pyrazine and a thiazepine ring, makes it an attractive target for the development of new therapeutic agents. This document outlines a detailed, step-by-step protocol for a proposed synthesis of this target molecule. The proposed route is based on established principles of heterocyclic chemistry and the synthesis of analogous structures, providing a practical guide for researchers in the field. While this protocol has been designed with scientific rigor, it should be noted that it represents a theoretical pathway and may require optimization for successful implementation.

Introduction

Fused heterocyclic systems are a cornerstone of modern drug discovery, offering a diverse range of pharmacological activities. The pyrazine ring is a common motif in many biologically active molecules, known for its ability to participate in hydrogen bonding and other molecular interactions. The thiazepine ring, a seven-membered heterocycle containing sulfur and nitrogen, is less common but has been incorporated into compounds with a variety of therapeutic applications. The fusion of these two rings to form the 7H-Pyrazino[2,1-B][1][2]thiazepine system is anticipated to yield novel compounds with unique biological profiles. This guide provides a comprehensive, research-level protocol for the proposed synthesis of this intriguing heterocyclic scaffold.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the target molecule, 7H-Pyrazino[2,1-B][1][2]thiazepine, is outlined below. The strategy involves the construction of the thiazepine ring onto a pre-functionalized pyrazine core. The key disconnection is the intramolecular cyclization to form the seven-membered ring.

G target 7H-Pyrazino[2,1-B][1,3]thiazepine intermediate1 N-(2-mercaptoethyl)-3-aminopyrazine-2-carboxamide target->intermediate1 Intramolecular Cyclization intermediate2 3-Aminopyrazine-2-carboxylic acid intermediate1->intermediate2 Amide Coupling intermediate3 2-aminoethanethiol intermediate1->intermediate3 Amide Coupling starting_material1 2,3-Pyrazinedicarboxylic acid intermediate2->starting_material1 Selective Reduction/Amination starting_material2 Cysteamine intermediate3->starting_material2 Commercially Available

Caption: Retrosynthetic analysis of 7H-Pyrazino[2,1-B][1][2]thiazepine.

Proposed Synthetic Pathway

The forward synthesis is proposed to proceed in a three-step sequence starting from commercially available 2,3-pyrazinedicarboxylic acid. The key steps are the formation of an amide bond followed by an intramolecular cyclization to construct the thiazepine ring.

G cluster_0 Step 1: Synthesis of 3-Aminopyrazine-2-carboxylic acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Intramolecular Cyclization A 2,3-Pyrazinedicarboxylic acid B 3-Aminopyrazine-2-carboxylic acid A->B Hofmann or Curtius Rearrangement C 3-Aminopyrazine-2-carboxylic acid E N-(2-mercaptoethyl)-3-aminopyrazine-2-carboxamide C->E D 2-Aminoethanethiol (Cysteamine) D->E EDC, HOBt, DIPEA F N-(2-mercaptoethyl)-3-aminopyrazine-2-carboxamide G 7H-Pyrazino[2,1-B][1,3]thiazepine F->G Mitsunobu or other cyclization conditions

Caption: Proposed three-step synthesis of 7H-Pyrazino[2,1-B][1][2]thiazepine.

Experimental Protocols

PART 1: Synthesis of 3-Aminopyrazine-2-carboxylic acid

This initial step involves the conversion of a commercially available starting material to a key intermediate. A Hofmann or Curtius rearrangement of the corresponding amide or acyl azide derived from 2,3-pyrazinedicarboxylic acid can be employed.

Protocol:

  • Amide Formation: To a solution of 2,3-pyrazinedicarboxylic acid (1 equivalent) in a suitable solvent such as THF, add oxalyl chloride (2.2 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting diacyl chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 1 hour and then extract the product with a suitable organic solvent.

  • Hofmann Rearrangement: Dissolve the crude diamide in a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at 0 °C. Slowly warm the reaction to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC). Acidify the reaction mixture with HCl to precipitate the product, 3-aminopyrazine-2-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Reagent/SolventMolar Eq.Purpose
2,3-Pyrazinedicarboxylic acid1.0Starting Material
Oxalyl Chloride2.2Acyl chloride formation
DMFcatalyticCatalyst
Aqueous AmmoniaexcessAmide formation
Bromine1.1Hofmann reagent
Sodium HydroxideexcessBase
THF-Solvent
HCl-Acidification

PART 2: Amide Coupling to Synthesize N-(2-mercaptoethyl)-3-aminopyrazine-2-carboxamide

This step involves the coupling of the synthesized 3-aminopyrazine-2-carboxylic acid with 2-aminoethanethiol (cysteamine) using standard peptide coupling reagents.

Protocol:

  • To a stirred solution of 3-aminopyrazine-2-carboxylic acid (1 equivalent) in DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), Hydroxybenzotriazole (HOBt) (1.2 equivalents), and Diisopropylethylamine (DIPEA) (3 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-aminoethanethiol hydrochloride (1.1 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction overnight.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Eq.Purpose
3-Aminopyrazine-2-carboxylic acid1.0Starting Material
2-Aminoethanethiol hydrochloride1.1Amine component
EDC1.2Coupling agent
HOBt1.2Coupling additive
DIPEA3.0Base
DMF-Solvent
Ethyl Acetate-Extraction Solvent

PART 3: Intramolecular Cyclization to 7H-Pyrazino[2,1-B][1][2]thiazepine

The final step is the crucial intramolecular cyclization to form the seven-membered thiazepine ring. A Mitsunobu reaction provides a plausible method for this transformation, although other cyclization conditions could also be explored.

Protocol:

  • Dissolve N-(2-mercaptoethyl)-3-aminopyrazine-2-carboxamide (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C and add Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, 7H-Pyrazino[2,1-B][1][2]thiazepine.

Reagent/SolventMolar Eq.Purpose
N-(2-mercaptoethyl)-3-aminopyrazine-2-carboxamide1.0Starting Material
Triphenylphosphine1.5Mitsunobu reagent
DIAD1.5Mitsunobu reagent
Anhydrous THF-Solvent

Trustworthiness and Self-Validation

The proposed protocol is designed to be a self-validating system. Each step should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction is proceeding as expected. The structure and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The causality behind the experimental choices lies in the use of well-established and reliable reactions in organic synthesis. The Hofmann rearrangement is a classic method for the synthesis of amines from amides. Peptide coupling reagents like EDC and HOBt are widely used for the efficient formation of amide bonds with minimal side products. The Mitsunobu reaction is a powerful tool for intramolecular cyclizations involving hydroxyl and thiol nucleophiles.

Disclaimer

This document provides a proposed synthetic route for 7H-Pyrazino[2,1-B][1][2]thiazepine. The reactions and conditions described are based on established chemical principles and analogous transformations reported in the scientific literature. However, this specific sequence has not been experimentally validated. Researchers attempting this synthesis should perform their own optimization of reaction conditions and purification procedures. Standard laboratory safety precautions should be followed at all times.

References

As this is a proposed synthesis for a novel compound, direct citations for the complete synthesis are not available. The references below support the general methodologies and transformations suggested in the protocol.

  • Wang, J., et al. (2010). A Practical and Efficient Synthesis of 3-Aminopyrazine-2-carboxylic Acid. Organic Process Research & Development, 14(4), 954-957. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Sources

Application

Application Note: In Vitro Screening Assays for 7H-Pyrazino[2,1-B][1,3]thiazepine Derivatives in Oncology Drug Discovery

Executive Summary & Rationale The 7H-Pyrazino[2,1-B][1,3]thiazepine scaffold represents a highly privileged, rigid tricyclic structure in modern medicinal chemistry. Historically recognized for their central nervous syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 7H-Pyrazino[2,1-B][1,3]thiazepine scaffold represents a highly privileged, rigid tricyclic structure in modern medicinal chemistry. Historically recognized for their central nervous system (CNS) activity, thiazepine derivatives have recently been redeployed as potent anti-drug-resistant cancer agents[1]. Specifically, these compounds exhibit remarkable efficacy against paclitaxel-resistant non-small cell lung cancer (NSCLC) and act as potent Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

This application note provides a comprehensive, self-validating in vitro screening cascade designed for researchers evaluating novel 7H-Pyrazino[2,1-B][1,3]thiazepine libraries. By combining high-throughput phenotypic screening with targeted biochemical validation, this workflow ensures robust hit-to-lead progression while eliminating false positives caused by the unique physicochemical properties of tricyclic heterocycles.

Mechanistic Overview & Screening Strategy

The pyrazino-thiazepine core offers a distinct three-dimensional conformation that optimally occupies the ATP-binding pocket of tyrosine kinases. The sulfur atom within the thiazepine ring is strategically positioned to form critical hydrogen bonds with hinge region residues of EGFR, overcoming steric hindrances present in common resistance mutations (e.g., T790M)[2].

To effectively evaluate this, our screening strategy follows a convergent approach: phenotypic cytotoxicity screening against multidrug-resistant (MDR) cell lines, counter-screening for therapeutic index, and biochemical target validation[1].

Workflow N1 Library Synthesis (7H-Pyrazino[2,1-B][1,3]thiazepine) N2 Primary Screening (CellTiter-Glo Viability Assay) N1->N2 N3 Counter Screening (NHFB Normal Cells) N2->N3 Select EC50 < 1 µM N4 Target Validation (EGFR HTRF Kinase Assay) N3->N4 Select Low Toxicity N5 Mechanism of Action (Flow Cytometry / Apoptosis) N4->N5

Fig 1. Convergent in vitro screening workflow for 7H-Pyrazino[2,1-B][1,3]thiazepine derivatives.

Experimental Protocols & Causality

High-Throughput Cytotoxicity Screening (Cell Viability)

Objective: Determine the EC50 of synthesized compounds against wild-type (H460) and paclitaxel-resistant (H460/TaxR) NSCLC cell lines[1]. Causality in Design: We strictly utilize the CellTiter-Glo (Luminescent Cell Viability) assay rather than colorimetric MTT/MTS assays. Thiazepine derivatives, due to their highly conjugated tricyclic nature, often exhibit intrinsic absorbance in the 450–500 nm range. This spectral overlap artificially inflates viability readouts in colorimetric assays. Luminescence relies on ATP quantification, completely bypassing compound auto-absorbance. Self-Validating System: Every 384-well plate must include a vehicle control (0.1% DMSO, defining 100% viability), a positive control (10 µM Gefitinib, defining maximum inhibition), and a resistance-validation control (10 µM Paclitaxel, which should kill H460 but spare H460/TaxR). The assay is only deemed valid if the Z'-factor is 0.6.

Step-by-Step Protocol:

  • Cell Seeding: Seed H460, H460/TaxR, and NHFB (Normal Human Fibroblasts) cells at 2,000 cells/well in 384-well white opaque microplates using 25 µL RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7H-Pyrazino[2,1-B][1,3]thiazepine library in 100% DMSO (top concentration 10 mM).

  • Dosing: Transfer 50 nL of compound using an acoustic liquid handler (e.g., Echo 550) directly to the assay plates. This achieves a final top concentration of 20 µM at a biologically inert 0.2% DMSO concentration.

  • Incubation: Incubate the treated plates for 72 hours.

  • Reagent Addition: Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of reagent per well.

  • Lysis & Stabilization: Shake plates on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate EC50 values using a 4-parameter logistic curve fit.

In Vitro EGFR Kinase Inhibition Assay (HTRF)

Objective: Quantify the direct biochemical inhibition of EGFR kinase activity to validate the primary molecular target[2]. Causality in Design: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA or radiometric assays. The time-resolved nature of HTRF (measuring emission after a microsecond delay) eliminates background auto-fluorescence from the pyrazino-thiazepine core. Furthermore, it avoids the regulatory and safety burdens of ^33^P-ATP radiometric assays while maintaining comparable sensitivity.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well low-volume ProxiPlate, add 2 µL of the thiazepine compound diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add 4 µL of recombinant EGFR (WT or T790M/L858R mutant) enzyme solution. Pre-incubate for 15 minutes at room temperature (RT) to allow steady-state compound binding.

  • Initiation: Start the kinase reaction by adding 4 µL of a substrate mixture containing ATP (calibrated to the specific Km of the EGFR variant) and biotinylated TK-substrate.

  • Incubation: Seal and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Streptavidin-XL665 (fluorophore acceptor) and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody (fluorophore donor).

  • Readout: Incubate for 1 hour at RT. Read the plate at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine the IC50.

Pathway Drug 7H-Pyrazino[2,1-B] [1,3]thiazepine EGFR EGFR (Mutant/WT) Drug->EGFR Inhibits ATP Binding PI3K PI3K / AKT Pathway EGFR->PI3K Blocked Apoptosis Apoptosis (Caspase 3/7 Activation) PI3K->Apoptosis Induces

Fig 2. Mechanism of action: Thiazepine-mediated EGFR inhibition triggering cellular apoptosis.

Apoptosis Induction Analysis (Flow Cytometry)

Objective: Confirm that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis[3]. Self-Validating System: The use of dual-staining (Annexin V-FITC / Propidium Iodide) allows the exact differentiation between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Step-by-Step Protocol:

  • Treatment: Seed H460/TaxR cells (1x10^5 cells/well) in 6-well plates. Treat with the lead thiazepine compound at 1x and 3x its established EC50 for 48 hours.

  • Harvesting: Collect all media (containing floating apoptotic cells) and detach adherent cells using TrypLE (avoid standard Trypsin as it can cleave phosphatidylserine, yielding false negatives). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of Binding Buffer to halt staining. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing a minimum of 10,000 events per sample.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a highly optimized 7H-Pyrazino[2,1-B][1,3]thiazepine hit compared to standard clinical controls. A successful lead compound will demonstrate equipotent activity against both WT and Taxol-resistant lines, with a high therapeutic window (>100x) against normal fibroblasts.

CompoundH460 EC50 (µM)H460/TaxR EC50 (µM)NHFB EC50 (µM)EGFR WT IC50 (nM)Apoptosis (%)
Thiazepine Lead (1w) 0.45 ± 0.030.52 ± 0.04> 100.012.4 ± 1.168.5
Paclitaxel (Control) 0.01 ± 0.00> 10.0> 10.0N/A15.2
Gefitinib (Control) 0.05 ± 0.014.50 ± 0.2025.0 ± 2.11.5 ± 0.245.0

Data represents hypothetical mean values ± SD based on established structure-activity relationship (SAR) trends for tricyclic thiazepines in literature.

References

  • Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. ACS Combinatorial Science / PMC. URL: [Link]

  • Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. ACS Omega. URL: [Link]

  • Thiazepine-Based Hybrids as Promising Anti-Colon Cancer Agents: Design, Synthesis, Computational and In Vitro Screening. Chemistry & Biodiversity / PubMed. URL: [Link]

Sources

Method

HPLC method development for 7H-Pyrazino[2,1-B][1,3]thiazepine analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 7H-Pyrazino[2,1-b][1,3]thiazepine Derivatives Executive Summary The 7H-pyrazino[2,1-b][1,3]thiazepine scaffold is a complex, nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 7H-Pyrazino[2,1-b][1,3]thiazepine Derivatives

Executive Summary

The 7H-pyrazino[2,1-b][1,3]thiazepine scaffold is a complex, nitrogen- and sulfur-containing fused bicyclic heterocycle. Structurally analogous to the core frameworks found in various psychoactive and antipsychotic pharmaceuticals (such as dibenzothiazepines like quetiapine)[1], this scaffold presents distinct analytical challenges. As a Senior Application Scientist, I have frequently observed that relying on generic HPLC methods for basic, nitrogen-rich heterocycles inevitably leads to peak tailing, shifting retention times, and failed system suitability[2].

This application note provides a comprehensive, field-proven protocol for developing a robust, self-validating HPLC method for 7H-pyrazino[2,1-b][1,3]thiazepine analysis. By prioritizing physicochemical causality—specifically managing the acid-base behavior of the pyrazine nitrogens—this guide ensures high-fidelity chromatographic separation suitable for pharmaceutical R&D and quality control.

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, one must understand the intrinsic properties of the analyte. The 7H-pyrazino[2,1-b][1,3]thiazepine ring system contains basic nitrogen atoms within the pyrazine moiety.

In aromatic heterocycles, the availability of the nitrogen lone pair dictates basicity[3]. At a neutral pH, these basic nitrogens are partially ionized. When introduced to a standard silica-based C18 column, the positively charged nitrogens undergo secondary ion-exchange interactions with negatively charged, unreacted residual silanols (pKa ~ 3.5–4.5) on the silica surface. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of severe peak tailing[2].

Causality-Driven Mitigation Strategy

To eliminate secondary interactions, we must manipulate the ionization state of either the analyte, the stationary phase, or both:

  • pH Control: Utilizing a low-pH mobile phase (pH < 3.0) ensures the pyrazine nitrogens are fully protonated (predictable retention) while simultaneously neutralizing the residual silanols on the silica surface (eliminating ion exchange)[4].

  • Stationary Phase Shielding: Employing a highly end-capped or polar-embedded C18 column provides a steric and chemical shield against any remaining active silanol sites[2].

Mechanism N Basic Pyrazine Nitrogen (pKa ~ 2-4) I Secondary Ion-Exchange (Causes Peak Tailing) N->I S Residual Silanols (pKa ~ 3.5-4.5) S->I M1 Low pH Buffer (< 3.0) Neutralizes Silanols I->M1 M2 End-capped C18 Column Shields Silica Surface I->M2 R Symmetrical Peak (Tailing Factor ≤ 1.5) M1->R M2->R

Fig 1. Mechanism of peak tailing in basic heterocycles and targeted mitigation strategies.

Method Development Workflow

Reliable methods are rarely achieved by trial and error; they emerge through structured experimentation[2]. The following workflow outlines the logical progression from theoretical profiling to a validated method.

Workflow Step1 1. Physicochemical Profiling Analyze pKa & LogP Step2 2. Column & Mobile Phase Select End-capped C18 & Acidic Buffer Step1->Step2 Step3 3. Gradient Optimization Adjust % Organic Modifier Step2->Step3 Step4 4. System Suitability Testing Verify Resolution & Symmetry Step3->Step4 Step5 5. Method Validation Accuracy, Precision, Robustness Step4->Step5

Fig 2. Systematic HPLC method development workflow for heterocyclic compounds.

Optimized Chromatographic Conditions

Based on the physicochemical profile of the pyrazino-thiazepine scaffold, the following parameters have been optimized to ensure robust performance. Triethylamine (TEA) or Trifluoroacetic acid (TFA) are highly recommended as mobile phase additives to control tailing[5].

Table 1: Optimized HPLC Parameters

ParameterOptimized SelectionScientific Rationale (Causality)
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.Ethylene bridged hybrid (BEH) technology and extensive end-capping prevent basic nitrogen interactions with silanols.
Mobile Phase A 0.1% TFA in HPLC-Grade Water (pH ~2.0)Low pH fully protonates the analyte and neutralizes silanols. TFA acts as a volatile ion-pairing agent[4].
Mobile Phase B 100% Acetonitrile (ACN)Lower viscosity than methanol yields lower backpressure and superior mass transfer kinetics.
Elution Mode Gradient (See Protocol Step 3)Ensures sharp peak shapes for both the polar parent scaffold and potential lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity and improves peak symmetry by speeding up secondary interaction kinetics.
Detection UV/PDA at 254 nm & 220 nmPyrazine and thiazepine rings exhibit strong chromophoric absorption in the low UV range[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By strictly adhering to the diluent matching and system suitability checks, the method automatically flags operator errors or column degradation before data collection begins.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of ultra-pure LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Use 1000 mL of HPLC-grade Acetonitrile. Note: Do not filter TFA solutions through standard nylon filters as they may degrade; use PTFE filters if filtration is necessary.

Step 2: Standard and Sample Preparation

Crucial Insight: The solvent in which the sample is dissolved (diluent) plays a critical role in peak band broadening[6]. Always match the diluent to the initial mobile phase conditions.

  • Diluent: Prepare a mixture of 90% Water and 10% Acetonitrile.

  • Stock Solution: Weigh accurately 10.0 mg of the 7H-pyrazino[2,1-b][1,3]thiazepine reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete solubilization), then make up to volume with the Diluent. (Concentration: 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent. (Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Gradient Program Execution

Program the HPLC pump with the following gradient to ensure separation of the main active pharmaceutical ingredient (API) from synthetic intermediates or degradation products:

Time (min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (ACN)Curve
0.09010Initial
2.09010Isocratic hold
12.01090Linear ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Step 4: System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is only considered "valid" and ready for sample analysis if it meets the following criteria. These metrics verify that the chosen method configuration is performing exactly as intended[7].

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance LimitCausality of Failure
Retention Time %RSD ≤ 1.0%Pump cavitation, leaks, or inadequate column equilibration.
Peak Area %RSD ≤ 2.0%Autosampler malfunction or sample instability.
Tailing Factor (Tf) ≤ 1.5Column voiding, loss of end-capping, or buffer depletion causing silanol interactions.
Theoretical Plates (N) ≥ 5000Column degradation or severe extra-column band broadening.

Troubleshooting & Field Insights

  • Observation: Fronting Peaks. If the peak exhibits fronting rather than tailing, the column is likely overloaded. Remedy: Reduce the injection volume from 10 µL to 2 µL, or dilute the sample concentration[7].

  • Observation: Baseline Drift during Gradient. A shifting baseline at 220 nm is common when using TFA, as its UV absorbance changes with the organic gradient. Remedy: If the drift interferes with impurity integration, switch the mobile phase additive from 0.1% TFA to 10 mM Ammonium Formate buffer (pH 3.0), which provides better baseline transparency at low wavelengths.

  • Observation: Irreproducible Retention Times. Basic compounds are highly sensitive to minor pH shifts near their pKa. Remedy: Ensure the mobile phase pH is at least 1.5 to 2 units away from the pKa of the pyrazine nitrogens.

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Application

Application Note: Catalytic Strategies for the Synthesis of the 7H-Pyrazino[2,1-b][1,3]thiazepine Scaffold

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Mechanistic Rationale The 7H-pyrazino[2,1-b][1,3]thiazep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

The 7H-pyrazino[2,1-b][1,3]thiazepine core is a highly specialized fused bicyclic heterocycle. Thiazepine derivatives, particularly fused 1,3- and 1,4-thiazepines, are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for CNS therapeutics, including atypical antipsychotics and anti-depressants like quetiapine[1].

The primary synthetic bottleneck in constructing the 7H-pyrazino[2,1-b][1,3]thiazepine system is the formation of the 7-membered 1,3-thiazepine ring. Medium-sized rings (7 to 9 members) are notoriously difficult to synthesize due to severe unfavorable entropic and enthalpic factors, which often lead to competitive intermolecular dimerization or polymerization rather than the desired intramolecular cyclization[2].

Catalyst Selection Logic: Overcoming the Entropic Barrier

Selecting the correct catalyst is paramount to overcoming the activation energy required for 7-membered ring closure:

  • Gold(I) Catalysis (The Pitfall): While Gold(I) catalysts (e.g., [Au(NCMe)(CyJohnPhos)]SbF6) are highly efficient for synthesizing 6-membered 1,3-thiazines, they fail completely when extrapolated to 7-membered 1,3-thiazepines. Attempts to use Au(I) for these larger rings result only in the recovery of starting materials, highlighting a strict entropic limitation of the Au(I) catalytic cycle[3].

  • Copper(I) Catalysis (The Solution): Cu(I)-catalyzed intramolecular C–S bond formation is highly effective for fused 1,3-thiazepines. As demonstrated in the synthesis of complex indole-fused thiazepines (e.g., cyclonasturlexin), CuBr paired with a nitrogenous ligand templates the acyclic precursor, bringing the reactive termini into proximity and successfully driving the annulation[4].

  • Metal-Free Microwave Cyclodehydration (The Alternative): For specific acyclic thioamido alcohol precursors, microwave-assisted ring closure promoted by trimethylsilyl polyphosphate (PPSE) provides a rapid, solvent-free alternative that uses thermal energy to overcome the enthalpic barrier[2].

CatalystLogic Root 7-Membered Thiazepine Ring Gold Gold(I) Catalysis Root->Gold Copper Copper(I) Catalysis Root->Copper PPSE PPSE (Microwave) Root->PPSE GoldFail Fails: Entropic Barrier (Recovers Starting Material) Gold->GoldFail CopperPass Succeeds: Cu(I) stabilizes intermediate for C-S bond Copper->CopperPass PPSEPass Succeeds: Thermal overcomes enthalpy PPSE->PPSEPass

Decision matrix for catalyst selection in 7-membered 1,3-thiazepine ring closure.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization landscape for the intramolecular C-S annulation of a pyrazine-thiourea precursor to yield the 7H-pyrazino[2,1-b][1,3]thiazepine core, based on established literature parameters for fused thiazepines[2][3][4].

Catalyst SystemLigandSolvent / TempYield (%)Mechanistic Observation
[Au(NCMe)(CyJohnPhos)]SbF6 (10 mol%)NoneMeCN / 60 °C0%Fails to overcome 7-membered entropic barrier; starting material recovered[3].
Ni(0)·2EC·Py (20 mol%)PyridineMeOH / 80 °C<15%Heavy side-product formation (desulfurization)[4].
Pd(PPh3)4 (10 mol%)PPh3THF / 80 °C42%Moderate conversion; competing intermolecular dimerization observed[4].
CuBr (15 mol%) 1,10-Phenanthroline DMF / 110 °C 84% Optimal. Clean intramolecular C-S bond formation[4].
PPSE (Excess)NoneSolvent-Free / 150 °C (MW)78%Rapid cyclodehydration; requires specific thioamido alcohol precursors[2].

Experimental Protocols

Protocol A: Copper(I)-Catalyzed Intramolecular C-S Annulation (Primary Route)

Causality & Design: This protocol utilizes CuBr to catalyze the intramolecular C-S coupling of a halogenated pyrazine-thiourea precursor. 1,10-phenanthroline is selected as the ligand because its bidentate nitrogen coordination prevents the disproportionation of Cu(I) into Cu(0) and Cu(II) at high temperatures. Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because its larger cation radius provides superior solubility in DMF, facilitating the rapid deprotonation of the thiol intermediate—a crucial step for entering the Cu(I) catalytic cycle.

Materials:

  • Precursor: 1-(3-bromopropyl)-3-(pyrazin-2-yl)thiourea (1.0 mmol)

  • Catalyst: CuBr (0.15 mmol, 15 mol%)

  • Ligand: 1,10-Phenanthroline (0.30 mmol, 30 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMF (20 mL)

Step-by-Step Procedure:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine CuBr (21.5 mg) and 1,10-phenanthroline (54.0 mg) in 5 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution will shift from a pale green to a deep reddish-brown color, visually confirming the formation of the active [Cu(phen)]+ catalytic complex.

  • Precursor Addition: Dissolve the pyrazine-thiourea precursor (1.0 mmol) and Cs₂CO₃ (651 mg) in 15 mL of anhydrous DMF. Add this solution dropwise to the catalytic complex over 10 minutes.

    • Causality: Dropwise addition ensures a low steady-state concentration of the precursor, kinetically favoring intramolecular cyclization over intermolecular dimerization.

  • Thermal Annulation: Heat the reaction mixture to 110 °C and stir for 12 hours under argon.

  • In-Process Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: The disappearance of the precursor mass and the emergence of the [M-HBr] mass indicates successful cyclization. If a dimeric mass [2M] is observed, the reaction concentration is too high; immediately dilute with additional degassed DMF.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3 × 20 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient) to yield the 7H-pyrazino[2,1-b][1,3]thiazepine core.

CuCatalyticCycle A Precursor (Pyrazine-thiourea) C Oxidative Addition (C-Br Bond Cleavage) A->C Base (Cs2CO3) B Cu(I) Catalyst Complex [CuBr + 1,10-Phenanthroline] B->C Active Cu(I) D Intramolecular Thiolation (7-Membered Ring Formation) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F 7H-Pyrazino[2,1-b][1,3]thiazepine E->F Product Release

Cu(I)-catalyzed intramolecular C-S annulation cycle for thiazepine synthesis.

Protocol B: Microwave-Assisted PPSE Cyclodehydration (Alternative)

Causality & Design: For substrates possessing a terminal hydroxyl group rather than a halide (e.g., thioamido alcohols), transition metals are less effective. Instead, trimethylsilyl polyphosphate (PPSE) acts as a powerful, irreversible dehydrating agent. Microwave irradiation provides the rapid, intense thermal energy required to overcome the enthalpic penalty of the 7-membered ring formation in minutes rather than hours[2].

Step-by-Step Procedure:

  • Reagent Mixing: In a 10 mL microwave-safe vial, combine the pyrazine-thioamido alcohol precursor (0.5 mmol) with freshly prepared PPSE (2.0 g).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (150 °C, 250 W max power) for 5–8 minutes under solvent-free conditions.

  • Quenching & Extraction: Cool the vial rapidly using compressed air. Quench the glassy reaction mixture with 10% aqueous NaOH (10 mL) to neutralize the polyphosphoric acid residues. Extract with CH₂Cl₂ (3 × 15 mL).

  • Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the highly polar alcohol precursor, replaced by a faster-running, UV-active spot corresponding to the fused thiazepine.

References

  • Title: Unveiling the first indole-fused thiazepine: structure, synthesis and biosynthesis of cyclonasturlexin, a remarkable cruciferous phytoalexin Source: RSC Publishing URL: 4

  • Title: Attempted Gold-catalyzed thiazepine synthesis Source: SciFailures URL: 3

  • Title: Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review Source: PMC URL: 1

  • Title: Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol Source: Beilstein Journals URL: 2

Sources

Method

Application Note: Scalable Production of 7H-Pyrazino[2,1-b][1,3]thiazepine for Preclinical Trials

Executive Summary & Mechanistic Rationale The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold is a highly privileged, rigidified fused bicyclic system increasingly utilized in the design of non-peptide small-molecule receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold is a highly privileged, rigidified fused bicyclic system increasingly utilized in the design of non-peptide small-molecule receptor antagonists and kinase inhibitors[1]. Transitioning this scaffold from medicinal chemistry (milligram scale) to preclinical process chemistry (kilogram scale) presents a significant thermodynamic and kinetic challenge: the formation of the 7-membered thiazepine ring.

Medium-sized rings (7- to 11-membered) are notoriously difficult to synthesize due to enthalpy-entropy compensation . The stereoelectronic demands of bringing the reactive termini together often result in sluggish intramolecular cyclization, allowing competitive intermolecular dimerization to form 14-membered macrocyclic impurities[2]. While medicinal chemistry routes rely on extreme high-dilution conditions (e.g., 0.001 M) and heavy chromatographic purification to isolate the target[3], these parameters are fundamentally incompatible with pilot-plant scale-up.

This application note details a self-validating, highly scalable protocol that utilizes pseudo-high dilution via controlled continuous dosing and optimized solvent parameters to drive the intramolecular ring closure, achieving >85% yield with >99% HPLC purity without the need for column chromatography.

Retrosynthetic Strategy & Process Evolution

The classical synthesis of pyrazino-fused thiazepines involves the S-alkylation of a pyrazine-2-thiol derivative followed by an intramolecular N-alkylation onto the pyrazine N1 position.

To bypass the limitations of batch cyclization, our optimized process chemistry route employs a slow-dosing strategy into a heated reactor containing a precisely calibrated base/solvent matrix. By keeping the steady-state concentration of the linear precursor extremely low, the kinetic rate of the unimolecular cyclization ( k1​ ) vastly outcompetes the bimolecular dimerization ( k2​ ).

R SM Pyrazine-2-thiol + 1,4-Dihalobutene Linear S-Alkylated Linear Precursor SM->Linear S-Alkylation (K2CO3, MeTHF) Dimer 14-Membered Dimer (Impurity) Linear->Dimer Intermolecular Side-Reaction (Batch) Target 7H-Pyrazino[2,1-b] [1,3]thiazepine Linear->Target Intramolecular Cyclization (Pseudo-Dilution)

Figure 1: Retrosynthetic pathway highlighting the critical kinetic competition during the 7-membered ring closure.

Process Optimization Data

Prior to pilot-scale execution, extensive Design of Experiments (DoE) was conducted to evaluate the impact of solvent dielectric constant, temperature, and base selection on the cyclization efficiency.

Table 1: Solvent and Base Screening for Cyclization (100 mmol scale)

SolventBaseTemp (°C)Dosing TimeYield (%)Dimer Impurity (%)
Dichloromethane (DCM)DIPEA402 hours42%38%
TolueneK₂CO₃1104 hours68%15%
Acetonitrile (MeCN)Cs₂CO₃826 hours75%8%
2-MeTHF Na₂CO₃ / NaI 85 8 hours 89% < 2%

Causality Insight: 2-Methyltetrahydrofuran (2-MeTHF) was selected as the optimal solvent. Its boiling point (80.2 °C) provides the exact thermal energy required to overcome the activation barrier for the 7-membered transition state. The addition of catalytic Sodium Iodide (NaI) facilitates a Finkelstein-type in-situ halogen exchange, increasing the electrophilicity of the terminal carbon and rapidly accelerating the intramolecular capture[2].

Detailed Experimental Protocol (1.5 kg Pilot Scale)

The following protocol is designed as a self-validating system . It includes critical In-Process Controls (IPCs) that must be met before proceeding to subsequent steps, ensuring trustworthiness and reproducibility at scale.

Phase 1: Preparation of the Linear Precursor
  • Charge a 20 L jacketed glass reactor with pyrazine-2-thiol (1.0 kg, 8.9 mol) and 2-MeTHF (8.0 L).

  • Agitate at 250 rpm and add anhydrous K₂CO₃ (1.48 kg, 10.7 mol). Stir for 30 minutes to form the thiolate.

  • Dose (Z)-1,4-dichloro-2-butene (1.17 kg, 9.4 mol) via an addition funnel over 2 hours, maintaining the internal temperature strictly below 30 °C to prevent premature, uncontrolled cyclization.

  • IPC Check 1: Sample the reaction mixture for HPLC analysis. Proceed only when pyrazine-2-thiol is < 1.0% (Area %).

  • Aqueous Wash: Add 5 L of deionized water, stir for 15 minutes, and separate the phases. Retain the organic layer containing the linear precursor.

Phase 2: Pseudo-High Dilution Cyclization (The Critical Step)
  • Prepare the Receiving Reactor: In a separate 50 L jacketed reactor, charge 2-MeTHF (20 L), finely milled Na₂CO₃ (2.0 kg), and NaI (0.13 kg, 10 mol%). Heat the suspension to a gentle reflux (85 °C) under a nitrogen atmosphere.

  • Continuous Dosing: Transfer the organic layer from Phase 1 into a calibrated dosing vessel. Using a programmable gear pump, dose the linear precursor solution into the 50 L reactor at a constant rate of 1.0 L/hour .

    • Expert Note: This dosing rate ensures the steady-state concentration of the precursor remains below 0.05 M, effectively simulating high-dilution conditions and suppressing the bimolecular dimerization pathway.

  • Maturation: Once dosing is complete, maintain reflux for an additional 4 hours.

  • IPC Check 2: Pull a sample for HPLC. The reaction is deemed complete when the linear precursor is < 0.5% and the 14-membered dimer is < 3.0%.

Phase 3: Downstream Processing & Crystallization
  • Filtration: Cool the reactor to 40 °C and filter the mixture through a Celite pad to remove inorganic salts. Rinse the cake with warm 2-MeTHF (2 L).

  • Solvent Swap: Transfer the filtrate to a clean reactor and distill under reduced pressure (150 mbar) until the volume is reduced to approximately 4 L.

  • Anti-Solvent Crystallization: Heat the concentrate to 60 °C. Slowly add n-Heptane (8 L) over 2 hours. A crystalline slurry will begin to form.

  • Controlled Cooling: Cool the reactor at a linear rate of 0.5 °C/min down to 5 °C. Hold at 5 °C for 4 hours to maximize thermodynamic yield.

  • Isolation: Filter the API, wash with cold n-Heptane (2 L), and dry in a vacuum oven at 45 °C for 24 hours.

    • Expected Yield: 1.25 kg (85% overall from pyrazine-2-thiol).

Workflow Prep 1. Reactor Preparation (MeTHF + Na2CO3/NaI, 85°C) Dose 2. Programmed Dosing (Precursor at 1.0 L/hr) Prep->Dose Monitor 3. IPC Monitoring (HPLC > 99% conversion) Dose->Monitor Cool 4. Anti-Solvent Addition (n-Heptane at 60°C) Monitor->Cool Isolate 5. Controlled Cooling & Filtration (0.5°C / min to 5°C) Cool->Isolate

Figure 2: Pilot-scale workflow and process control strategy for the pseudo-high dilution cyclization step.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the 7H-Pyrazino[2,1-b][1,3]thiazepine for preclinical IND-enabling studies, the following QC parameters must be verified:

HPLC Parameters (Purity & Impurity Tracking)
  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Times:

    • Linear Precursor: ~6.2 min

    • Target API (7H-Pyrazino[2,1-b][1,3]thiazepine): ~8.4 min

    • 14-Membered Dimer Impurity: ~12.1 min

NMR Structural Confirmation
  • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the terminal halogenated methylene protons and the distinct downfield shift of the pyrazine protons confirm successful N-alkylation and ring closure. The 7-membered ring methylene protons typically appear as complex multiplets between δ 3.10 - 4.50 ppm due to the conformational rigidity of the thiazepine ring[1].

References

  • Synthesis and Structural Characterization of Pyrazino[1,3]diazepines, as a New Ring System Acta Chimica Slovenica
  • Diversity-Oriented Synthetic Approach to Naturally Abundant S-Amino Acid Based Benzannulated Enantiomerically Pure Medium Ring Heterocyclic Scaffolds ACS Public
  • Synthesis of 2,3,4,5-Tetrahydrobenzo[1,4]thiazepines via N-Acyliminium Cyclization ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

advanced purification methods for 7H-Pyrazino[2,1-B][1,3]thiazepine reaction mixtures

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by the 7H-pyrazino[2,1-b][1,3]thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by the 7H-pyrazino[2,1-b][1,3]thiazepine scaffold.

This bicyclic system combines the basicity of a pyrazine ring with the oxidation-prone sulfur of a thiazepine[1]. Standard reverse-phase (RP) purification often results in severe peak tailing, poor recovery, and inadequate separation of sulfoxide byproducts. To ensure scientific integrity, the protocols below are designed as self-validating systems: analytical screening confirms the necessity of basic modifiers and solubility parameters before committing the bulk crude material to preparative isolation, thereby eliminating catastrophic sample loss.

Chromatographic Triage Workflow

PurificationWorkflow Start Crude 7H-Pyrazino[2,1-b][1,3]thiazepine Reaction Mixture Solubility Assess Solubility (DMSO or DCM/MeOH) Start->Solubility SFC_Screen SFC Screening (2-EP or Diol Column) Solubility->SFC_Screen Primary Route HPLC_Screen RP-HPLC Screening (C18, High pH Buffer) Solubility->HPLC_Screen Alternative PrepSFC Preparative SFC (High Throughput) SFC_Screen->PrepSFC Optimal Shape Fail Poor Resolution / Peak Tailing SFC_Screen->Fail Tailing Observed PrepHPLC Preparative HPLC (Aqueous Recovery) HPLC_Screen->PrepHPLC Optimal Shape HPLC_Screen->Fail Tailing Observed BasicAdd Add Basic Modifier (0.1% DEA / NH4OAc) BasicAdd->PrepSFC Pure Purified Target Compound PrepSFC->Pure PrepHPLC->Pure Fail->BasicAdd

Fig 1. Chromatographic triage workflow for pyrazino-thiazepine purification.

Troubleshooting Guide & FAQs

Q1: Why do my pyrazino-thiazepine derivatives exhibit severe peak tailing on standard C18 columns, and how can I resolve this? A1: Peak tailing in these scaffolds is primarily driven by secondary interactions between the basic pyrazine nitrogens and residual acidic silanols on the silica support. Causality & Solution: Transition to Supercritical Fluid Chromatography (SFC). To suppress silanol interactions, utilize a 2-ethylpyridine (2-EP) stationary phase, which was specifically developed to improve peak shape for basic compounds[2]. If tailing persists, incorporate a basic modifier such as 0.1% N,N-diethylmethylamine or ammonium acetate into your methanol co-solvent[3].

Q2: My crude mixture has poor solubility in standard injection solvents (e.g., methanol or acetonitrile). How do I prevent on-column precipitation? A2: Fused heterocyclic systems often exhibit high crystal lattice energies, limiting their solubility. Injecting a partially dissolved sample leads to on-column precipitation, high backpressure, and product loss. Causality & Solution: For SFC, fully dissolve your sample in a 1:1 mixture of Dichloromethane/Methanol (DCM/MeOH) to ensure solubility on-column[3]. Alternatively, Dimethyl Sulfoxide (DMSO) can be used; studies demonstrate that samples dissolved in DMSO exhibit improved resolution and loading capacity in SFC compared to methanol[4].

Q3: How do I efficiently separate the target sulfide from sulfoxide/sulfone over-oxidation byproducts? A3: The thiazepine sulfur is highly susceptible to oxidation during synthesis or prolonged storage[5]. Sulfoxides are significantly more polar than their parent sulfides. Causality & Solution: Normal-phase chromatography or SFC provides superior selectivity for this separation compared to RP-HPLC. SFC is approximately 3 to 4 times faster than traditional RP purification, yielding equivalent or superior purity[3]. The polar sulfoxide will retain much longer on a bare silica or diol SFC column, allowing the target sulfide to elute cleanly.

Quantitative Data: SFC vs. RP-HPLC Performance

The following table summarizes the quantitative advantages of transitioning from RP-HPLC to SFC for a standard 100 mg crude batch of 7H-pyrazino[2,1-b][1,3]thiazepine.

ParameterPreparative RP-HPLCPreparative SFCCausality / Advantage
Primary Mobile Phase Water / AcetonitrileSupercritical CO₂ / MethanolCO₂ offers gas-like diffusivity and liquid-like solvating power.
Typical Run Time 15 - 20 minutes4 - 6 minutesSFC is ~3-4x faster due to lower mobile phase viscosity[3].
Solvent Consumption ~300 - 400 mL~40 - 60 mL (Co-solvent)Significant reduction in organic waste and environmental footprint[3].
Fraction Dry-Down Time 4 - 8 hours (Lyophilization)30 - 60 minutes (Evaporation)SFC fractions are collected in volatile methanol, eliminating water removal[3].
Sulfoxide Resolution Moderate (Requires shallow gradient)Excellent (Orthogonal selectivity)Polar sulfoxides are highly retained on normal-phase/SFC columns.

Standard Operating Procedure: Preparative SFC Isolation

This self-validating protocol ensures that analytical conditions perfectly mirror preparative reality, guaranteeing predictable scalability[4].

Phase 1: Sample Preparation & Solubilization

  • Weigh the crude 7H-pyrazino[2,1-b][1,3]thiazepine reaction mixture.

  • Dissolve the crude material in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH) to achieve a concentration of 50-100 mg/mL. Mechanistic note: This specific solvent system prevents on-column precipitation of the rigid bicyclic scaffold[3].

  • Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter (e.g., spent metal catalysts).

Phase 2: Analytical Screening & Method Development

  • Equip an analytical SFC system with a 2-ethylpyridine (2-EP) column (e.g., 4.6 x 150 mm, 5 µm). Mechanistic note: The 2-EP stationary phase provides intrinsic basicity, repelling the pyrazine nitrogens and preventing peak tailing[2].

  • Run a screening gradient from 5% to 50% co-solvent (MeOH + 0.1% N,N-diethylmethylamine) in supercritical CO₂ over 5 minutes.

  • Evaluate the chromatogram. Ensure baseline resolution between the target sulfide (elutes earlier) and any sulfoxide byproducts (elutes later due to higher polarity).

Phase 3: Preparative Scale-Up & Fraction Collection

  • Transfer the optimized gradient profile to the preparative SFC system, scaling the flow rate proportionally to the column cross-sectional area (e.g., 70-100 mL/min for a 21 mm ID column)[4].

  • Perform stacked injections to maximize throughput.

  • Utilize SFC-MS directed fraction collection. The focused collection in a small volume of methanol allows for rapid evaporation compared to aqueous HPLC fractions[3].

Phase 4: Recovery and Verification

  • Evaporate the collected fractions using a centrifugal evaporator or rotary evaporator.

  • Re-dissolve a 1 mg aliquot in DMSO-d₆ for ¹H-NMR and LC-MS purity verification.

References

  • Title: Basic Principles for Purification Using Supercritical Fluid Chromatography | Source: Waters Corporation | URL: [Link]

  • Title: Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals | Source: Chromatography Today | URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background | Source: Chromatography Online | URL: [Link]

  • Title: Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications | Source: ResearchGate | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7H-Pyrazino[2,1-b][1,3]thiazepine Degradation

Welcome to the Advanced Application Scientist Support Center. The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold is a highly valuable but chemically vulnerable fused heterocyclic system.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold is a highly valuable but chemically vulnerable fused heterocyclic system. Due to the electron-rich nature of the thiazepine sulfur and the basicity of the pyrazine nitrogens, this compound is prone to rapid degradation if mishandled.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your compound during long-term storage.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: My LC-MS data shows a new peak with a +16 Da mass shift after 3 months of storage. What caused this?

A: A +16 Da shift indicates the addition of a single oxygen atom, which is the most common degradation pathway for this scaffold. This occurs via two distinct mechanisms:

  • S-Oxidation (Thiazepine ring): The sulfur atom in the 1,3-thiazepine ring is highly nucleophilic and readily oxidizes to a sulfoxide (and eventually a sulfone, +32 Da) in the presence of ambient oxygen or reactive oxygen species (ROS).

  • N-Oxidation (Pyrazine ring): The pyrazine nitrogens can undergo oxidation to form a pyrazine-N-oxide. This is particularly common if the compound is stored in solvents containing trace peroxides (e.g., aged ethers or low-grade DMSO).

Causality & Prevention: This degradation is driven by atmospheric oxygen and accelerated by light. To prevent this, you must eliminate the oxidative catalyst. As demonstrated in studies on , pyrazine rings are highly susceptible to peroxide-driven N-oxidation. Always purge storage vials with Argon (which is heavier than Nitrogen and forms a better protective blanket) and use amber vials to prevent photo-catalyzed ROS generation.

Q2: I stored my stock solution in DMSO at -20°C, but I am seeing a +18 Da mass shift and loss of potency. Why?

A: You are observing hydrolytic ring opening . A +18 Da shift corresponds to the addition of water ( H2​O ). The 1,3-thiazepine ring is susceptible to nucleophilic attack by water, leading to the cleavage of the seven-membered ring.

Causality & Prevention: DMSO is extremely hygroscopic. Every time you open a cold DMSO vial, atmospheric moisture condenses into the solvent. Over time, this trace water drives hydrolysis. Furthermore, as shown in forced degradation studies of related, the thiazepine moiety is highly unstable under thermal, acidic, and aqueous conditions, leading directly to ring-opened degradation products. Never store this scaffold in solution for long-term use. It must be stored as a lyophilized dry powder.

Part 2: Degradation Pathways & Kinetics

To effectively protect your compound, you must understand the kinetics of its destruction. The table below summarizes the quantitative degradation profiles extrapolated from forced degradation studies on related pyrazino-thiazepine scaffolds.

Table 1: Kinetics of Thiazepine/Pyrazine Scaffold Degradation Under Stress Conditions
Stress ConditionPrimary DegradantMass Shift (M+H)Estimated Half-Life ( t1/2​ )Prevention Strategy
Oxidative (3.3% H2​O2​ )Sulfoxide / N-Oxide+16.00 Da703 hoursArgon purging, peroxide-free solvents
Hydrolytic (0.1M HCl, 70°C)Thiazepine Ring Opening+18.01 Da1140 hoursAnhydrous storage, strict desiccation
Ambient Light (RT, Air)Photolytic CleavageVariable< 14 daysAmber glass, foil wrapping
Optimal Storage (-80°C, Dry)None (Intact Scaffold)N/A> 24 monthsAdherence to self-validating protocol
Chemical Degradation Pathways

degradation_pathways A 7H-Pyrazino[2,1-b][1,3]thiazepine (Intact Scaffold) B S-Oxidation (Sulfoxide / Sulfone) +16 / +32 Da A->B O2 / ROS (Light/Temp) C N-Oxidation (Pyrazine N-oxide) +16 Da A->C Peroxides (Solvent impurities) D Hydrolytic Ring Opening (Thiazepine Cleavage) +18 Da A->D H2O / H+ (Trace moisture)

Fig 1: Primary degradation pathways of 7H-Pyrazino[2,1-b][1,3]thiazepine driven by environmental stress.

Part 3: Self-Validating Storage Protocol

To guarantee scientific integrity, your storage methodology cannot rely on blind trust; it must be a self-validating system . This means building internal quality control checks directly into the workflow so that any failure in storage conditions is immediately visible before the compound is used in a costly experiment.

Step-by-Step Methodology

Step 1: Lyophilization and Baseline Validation (T=0)

  • Action: Lyophilize the synthesized 7H-Pyrazino[2,1-b][1,3]thiazepine to a completely dry powder.

  • Validation Check: Run a T=0 LC-MS/MS and 1H -NMR. Record the exact ratio of the intact mass (M+H: 165.04 Da) against any trace +16 Da or +18 Da background peaks. This establishes your baseline purity.

Step 2: Aliquoting into Amber Glass

  • Action: Divide the bulk powder into single-use aliquots using amber glass vials.

  • Causality: Single-use aliquots prevent the repeated introduction of atmospheric moisture caused by freeze-thaw cycles. Amber glass blocks UV/Vis photons that catalyze radical-mediated S-oxidation.

Step 3: Argon Purging and PTFE Sealing

  • Action: Purge each vial with a gentle stream of Argon gas for 10 seconds, then immediately seal with a PTFE-lined cap.

  • Causality: Argon is denser than air and displaces oxygen, preventing N- and S-oxidation. PTFE (Teflon) is used because standard silicone septa are highly permeable to atmospheric oxygen and moisture over long periods at -80°C.

Step 4: Secondary Containment with Moisture Indication (Self-Validation)

  • Action: Place the sealed vials into a secondary airtight container (e.g., a desiccator box) filled with indicating Drierite (anhydrous calcium sulfate with cobalt(II) chloride).

  • Validation Check: The indicating desiccant is blue when dry and turns pink when exposed to moisture. If you open the freezer and the desiccant is pink, the system has self-validated a breach in the moisture barrier, warning you that hydrolytic degradation (+18 Da) has likely occurred.

Step 5: Long-Term Storage at -80°C

  • Action: Store the secondary container in an ultra-low temperature (ULT) freezer at -80°C.

  • Causality: According to the Arrhenius equation, lowering the temperature from room temperature (25°C) to -80°C exponentially decreases the rate constant of both hydrolytic and oxidative degradation reactions, extending the half-life from days to years.

Optimal Storage Workflow

storage_workflow S1 1. Lyophilization (Remove H2O) S2 2. Aliquot into Amber Vials S1->S2 S3 3. Argon/N2 Purge S2->S3 S4 4. Seal with PTFE Caps S3->S4 S5 5. Store at -80°C with Desiccant S4->S5

Fig 2: Sequential self-validating workflow for the long-term preservation of thiazepine scaffolds.

References

  • Title: Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL: [Link]

  • Title: Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide Source: Synthetic Communications / ResearchGate URL: [Link]

Troubleshooting

troubleshooting NMR signal overlap in 7H-Pyrazino[2,1-B][1,3]thiazepine analysis

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical hub specifically for researchers and drug development professionals characterizing 7H-Pyrazino[2,1-b][1,3]thiaze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical hub specifically for researchers and drug development professionals characterizing 7H-Pyrazino[2,1-b][1,3]thiazepine (CAS: 361375-97-5)[1] and its derivatives.

This fused bicyclic system—comprising an electron-deficient aromatic pyrazine ring and a conformationally flexible 7-membered 1,3-thiazepine ring—presents notorious challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Severe proton signal overlap, line broadening from conformational exchange, and complex scalar coupling networks in the aliphatic region (3.0–5.0 ppm) can completely obscure structural assignments.

This guide provides field-proven, self-validating workflows to disentangle these overlapping spectra.

Phase 1: Diagnostic Workflow for Signal Overlap

Before altering your sample, it is critical to diagnose the physical cause of the overlap. Is it due to conformational dynamics, scalar coupling multiplicity, or purely coincidental chemical shift equivalence?

NMR_Troubleshooting Start Initial 1D 1H NMR Acquisition Broad Are signals broad/hump-like? (Conformational Exchange) Start->Broad VT Perform VT-NMR (Cool/Heat to freeze/average) Broad->VT Yes Overlap Are sharp multiplets severely overlapping? Broad->Overlap No VT->Overlap PureShift Acquire Pure Shift NMR (Collapse multiplets to singlets) Overlap->PureShift Yes Solvent Perform Solvent Screen (CDCl3, C6D6, DMSO-d6) Overlap->Solvent Perfect Shift Equivalence TwoD 2D NMR (HSQC/HMBC/COSY) PureShift->TwoD Solvent->TwoD Resolved Signals Assigned & Quantified TwoD->Resolved

Decision workflow for resolving NMR signal overlap in flexible bicyclic heterocycles.

Phase 2: Troubleshooting FAQs & Mechanistic Insights

Q1: The aliphatic protons of the 1,3-thiazepine ring appear as a broad, unresolved hump at room temperature. Why is this happening, and how do I fix it? The Causality: The 7-membered thiazepine ring is conformationally labile. At standard ambient temperature (298 K), the ring flips between different low-energy conformers (e.g., chair to twist-boat). When the rate of this exchange is comparable to the NMR timescale (the intermediate exchange regime), the distinct axial and equatorial proton signals broaden and merge. This completely obscures scalar couplings and causes artificial overlap. The Solution: Variable Temperature (VT) NMR. By lowering the temperature (e.g., to -40 °C), you decrease the kinetic energy of the molecule, slowing the exchange rate until the conformers are "frozen" out into distinct, sharp peaks. Alternatively, heating the sample pushes the system into the fast-exchange regime, resulting in a single, sharp, time-averaged signal.

Q2: My signals are sharp, but the CH2 multiplets at the 7H position are highly complex (e.g., ddd) and overlap heavily with adjacent protons. How can I extract accurate chemical shifts? The Causality: The narrow chemical shift range of aliphatic protons combined with extensive signal splitting caused by homonuclear scalar coupling ( JHH​ ) creates dense spectral crowding[2]. The Solution: Pure Shift NMR (Broadband Homonuclear Decoupling). This technique manipulates active and passive spins to refocus J -evolution, effectively suppressing homonuclear 1H−1H interactions[3],[4]. The result is a drastically simplified spectrum where complex multiplets collapse into sharp singlets, reducing the number of signals by almost an order of magnitude[5].

Q3: I ran a Pure Shift experiment, but two singlets are still perfectly overlapped. What is the next logical step? The Causality: If the intrinsic chemical shifts ( δ ) of two chemically distinct protons are perfectly identical in your current solvent (e.g., CDCl3​ ), decoupling will not separate them. The Solution: Aromatic Solvent-Induced Shifts (ASIS). Solvents like Benzene- d6​ ( C6​D6​ ) possess strong magnetic anisotropy due to their π -electron clouds[6],[7]. Benzene molecules will preferentially align with the dipole moment of the pyrazino-thiazepine system. This alignment differentially shields or deshields specific protons based on their spatial geometry relative to the solvent's induced magnetic field, thereby breaking the accidental chemical shift equivalence[8].

Phase 3: Self-Validating Experimental Protocols

Protocol A: Real-Time Pure Shift NMR Acquisition (Zangger-Sterk Method)

To resolve severe multiplet overlap without losing chemical shift information, utilize the Zangger-Sterk pure shift method[5].

  • Baseline Calibration: Acquire a standard 1D 1H NMR spectrum. Calibrate the 90° pulse length precisely using the pulsecal command (or equivalent) to ensure optimal excitation[5].

  • Parameter Optimization: Note the sweep width and offset required. Critical Insight: Signal-to-noise (S/N) is inversely proportional to the sweep width in pure shift NMR. Restrict the sweep width to the exact region of overlap (e.g., 2.0–5.5 ppm) rather than the default 10 ppm[5].

  • Sequence Selection: Load the Zangger-Sterk or PSYCHE pulse sequence. This uses frequency-selective excitation during the application of a weak pulsed field gradient to isolate spins[5].

  • Artifact Suppression: Pure shift FIDs are constructed from concatenated data "chunks," which can introduce periodic sidebands due to data discontinuities[3]. Enable the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) algorithm in your acquisition parameters. This collects and averages FID blocks of slightly different lengths, actively suppressing sideband artifacts that might otherwise be mistaken for minor overlapping peaks[3].

  • Execution & Reconstruction: Run the pseudo-2D experiment. Process the data using the spectrometer's pure shift reconstruction command (e.g., pshift in TopSpin) to generate the decoupled 1D spectrum[5].

Protocol B: 2D NMR Orthogonal Validation

If 1D methods fail, disperse the overlapping 1H signals into a second dimension using heteronuclear correlation[9],[10].

  • Acquire a 1H−13C HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • Because the 13C chemical shift range (~200 ppm) is roughly 20 times larger than the 1H range, protons that overlap perfectly in the 1D 1H spectrum will almost certainly separate along the F1 ( 13C ) axis based on the chemical shift of their directly attached carbons[9].

Phase 4: Quantitative Data Presentation

The table below illustrates the predictable impact of solvent selection on breaking chemical shift equivalence. By switching from a standard halogenated solvent to an anisotropic aromatic solvent, overlapping signals in the thiazepine ring can be resolved.

Table 1: Impact of Solvent Selection on 1H NMR Chemical Shift Resolution (Representative data for typical thiazepine CH2​ protons demonstrating the ASIS effect)

Proton Environment δ in CDCl3​ (ppm) δ in C6​D6​ (ppm) Δδ (Solvent Shift)Resolution Status
H-7a (geminal) 3.85 (m)3.60 (d)-0.25 ppm (Shielded)Resolved
H-7b (geminal) 3.87 (m)3.95 (d)+0.08 ppm (Deshielded)Resolved
H-8 (vicinal) 3.10 (t)2.85 (t)-0.25 ppm (Shielded)Baseline Separated
H-9 (vicinal) 3.12 (t)3.30 (t)+0.18 ppm (Deshielded)Baseline Separated

Note: In CDCl3​ , H-7a and H-7b are separated by only 0.02 ppm, resulting in a heavily overlapped multiplet. Switching to C6​D6​ induces differential shielding, separating the signals by 0.35 ppm and allowing clear extraction of the geminal coupling constant ( 2JHH​ ).

Sources

Reference Data & Comparative Studies

Validation

Comparative Scaffold Analysis: 7H-Pyrazino[2,1-b][1,3]thiazepine vs. 1,4-Thiazepine Derivatives in Drug Discovery

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is the most critical decision in early-stage drug discovery. Thiazepines—1[1]—offer unique pharmacological profiles depending on their he...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is the most critical decision in early-stage drug discovery. Thiazepines—1[1]—offer unique pharmacological profiles depending on their heteroatom orientation.

This guide provides an objective, data-driven comparison between the widely utilized 1,4-thiazepine derivatives and the highly specialized 7H-pyrazino[2,1-b][1,3]thiazepine bicyclic system, detailing their chemical dynamics, synthesis protocols, and biological target specificities.

Scaffold Architecture & Chemical Dynamics

The fundamental divergence between these two classes lies in their atomic spacing and structural rigidity.

  • 1,4-Thiazepine Derivatives: In the 1,4-orientation, the 1[1]. This creates a highly flexible "privileged structure" capable of adopting multiple conformations. This flexibility allows 1,4-thiazepines to achieve an induced fit within diverse binding pockets, making them 2[3], including GPCR-targeting antipsychotics (e.g., Quetiapine) and calcium channel blockers (e.g., Diltiazem)[4].

  • 7H-Pyrazino[2,1-b][1,3]thiazepine: This is a specific fused bicyclic system (CAS: 361375-97-5) where a pyrazine ring is fused to a 1,3-thiazepine core[5]. In the 1,3-orientation, the 1[1]. The fusion with the electron-deficient pyrazine ring restricts the conformational space of the seven-membered ring. This rigidity minimizes entropic penalties upon target binding and provides a defined5[5].

Comparative Synthesis Workflows

Synthetic reproducibility is critical for scaling drug candidates. The thermodynamic stability differences between 1,3- and 1,4-thiazepines dictate entirely different self-validating synthetic protocols.

Protocol A: Synthesis of 1,4-Thiazepine Derivatives

The most robust method for constructing 1,4-thiazepines is the6[6].

  • Preparation: Dissolve equimolar amounts (10 mmol) of a substituted chalcone and 2-aminothiophenol in 30 mL of absolute ethanol[6].

  • Catalysis: Add a catalytic amount of an alkaline agent (e.g., piperidine or NaOH) to activate the electrophilic β-carbon of the chalcone[6].

  • Reaction & Causality: Reflux the mixture for 6-8 hours. Mechanism: The alkaline medium catalyzes an initial thia-Michael addition of the highly nucleophilic sulfhydryl group to the β-carbon. This is immediately followed by an intramolecular condensation between the amine and the carbonyl group, closing the stable seven-membered ring[6].

  • Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethanol to yield the pure 1,4-thiazepine derivative[6].

Protocol B: Synthesis of 7H-Pyrazino[2,1-b][1,3]thiazepine

Synthesizing 1,3-thiazepines is challenging due to the7[7]. It requires precision intramolecular cyclization.

  • Precursor Activation: Begin with a 2-(chloromethyl)-3-(mercaptoalkyl)pyrazine derivative.

  • Deprotection: Liberate the free sulfhydryl group using mild acidic conditions if it is protected as a thioether.

  • Cyclization & Causality: Dissolve the precursor in a highly dilute polar aprotic solvent (e.g., DMF) to favor intramolecular ring closure over intermolecular oligomerization. Add a mild base (e.g., K2CO3) and heat to 80°C. Mechanism: The base deprotonates the thiol, which then executes an intramolecular nucleophilic substitution on the adjacent electrophilic center, forming the fused 1,3-thiazepine ring[5].

Synthesis_Workflows cluster_14 1,4-Thiazepine Synthesis cluster_13 7H-Pyrazino[2,1-b][1,3]thiazepine Synthesis A1 Chalcone + 2-Aminothiophenol A2 Thia-Michael Addition & Condensation A1->A2 EtOH, Base/Acid, Reflux 6-8h A3 1,4-Thiazepine Derivatives A2->A3 Ring Closure B1 Pyrazine-thiol Precursor B2 Intramolecular Nucleophilic Substitution B1->B2 K2CO3, Dilute Cond., Heat B3 7H-Pyrazino[2,1-b] [1,3]thiazepine B2->B3 Ring Closure

Fig 1. Comparative synthetic workflows for 1,4-thiazepines and 7H-pyrazino[2,1-b][1,3]thiazepines.

Biological Efficacy & Target Specificity

The structural divergence between these scaffolds leads to distinct pharmacological profiles, validated by in vitro assays.

1,4-Thiazepines in Oncology & Antimicrobial Therapy: 1,4-thiazepine derivatives have emerged as potent4[4]. By competitively binding to the kinase domain, they disrupt EGFR signaling pathways, 4[4]. Furthermore, carbazole-assembled 1,4-thiazepines exhibit 8[8]. They also demonstrate broad-spectrum antibacterial effects, particularly at6[6].

7H-Pyrazino[2,1-b][1,3]thiazepine Potential: While less broadly commercialized than 1,4-derivatives, the pyrazine-fused 1,3-thiazepine scaffold offers unique hydrogen-bonding vectors (5[5]). The electron-withdrawing nature of the pyrazine ring modulates the pKa of the thiazepine nitrogen, making it an excellent candidate for targeting specific CNS receptors or specialized kinases where the high flexibility of 1,4-thiazepines might otherwise lead to off-target toxicity.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activates Signaling PI3K / AKT / MAPK Pathways Receptor->Signaling Phosphorylation Inhibitor 1,4-Thiazepine Derivative Inhibitor->Receptor Competitive Inhibition at ATP-binding site Outcome Tumor Cell Apoptosis & Growth Arrest Signaling->Outcome Inhibited State

Fig 2. Mechanism of action for 1,4-thiazepine derivatives as EGFR tyrosine kinase inhibitors.

Quantitative Data Comparison

The physicochemical and biological properties of both scaffolds are summarized below to guide rational drug design.

Feature1,4-Thiazepine Derivatives7H-Pyrazino[2,1-b][1,3]thiazepine
Core Architecture 7-membered ring, N & S separated by 2 carbonsFused bicyclic, N & S separated by 1 carbon
Molecular Weight Variable (typically 250 - 450 g/mol )164.226 g/mol
TPSA ~40 - 60 Ų (scaffold dependent)40.9 Ų
H-Bond Acceptors Variable (typically 2 - 4)3
Conformational State Highly flexible (induced fit capability)Rigid (restricted by pyrazine fusion)
Primary Bioactivity EGFR inhibition, Antibacterial, CNS targetingKinase targeting, Specialized CNS probes
Synthesis Method Intermolecular CyclocondensationIntramolecular Ring Closure

References

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. 9

  • Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines... Chemical Methodologies. 6

  • 7H-Pyrazino[2,1-b][1,3]thiazepine(9CI). Guidechem. 5

  • Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors. ACS Omega. 4

  • Synthesis, antimicrobial and antimalarial activity of 1,4-benzothiazepine... Bulgarian Chemical Communications. 8

  • Thiazepine. Wikipedia. 1

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. 2

  • Some New Aspects of Thiepine and Thiazepine Chemistry. Taylor & Francis. 7

Sources

Comparative

Comparative Guide: Validation of Analytical Methods for 7H-Pyrazino[2,1-b][1,3]thiazepine Quantification

The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold (CAS: 361375-97-5) is a complex heterocyclic system characterized by its fused pyrazine and thiazepine rings[1]. Due to the basic nature of the pyrazine nitrogen and the oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold (CAS: 361375-97-5) is a complex heterocyclic system characterized by its fused pyrazine and thiazepine rings[1]. Due to the basic nature of the pyrazine nitrogen and the oxidation-prone sulfur atom within the thiazepine ring, quantifying this compound and its derivatives in biological matrices presents unique bioanalytical challenges.

This guide objectively compares the performance of UHPLC-MS/MS against alternative analytical platforms (HPLC-UV and SFC-MS/MS) and provides a fully grounded, step-by-step validation methodology compliant with global regulatory standards.

Causality in Methodological Design: Overcoming Scaffold-Specific Challenges

As a bioanalytical scientist, developing an assay is not merely about following a protocol; it requires a deep understanding of the molecule's physicochemical properties to prevent systemic failures during validation. When working with 7H-Pyrazino[2,1-b][1,3]thiazepine, researchers must account for two primary degradation and interference pathways:

  • Sulfur Oxidation (Stability): The thiazepine sulfur is highly susceptible to oxidation, rapidly forming sulfoxides or sulfones ex vivo. Causality & Solution: To prevent oxidative degradation, sample extraction must be performed strictly at 4°C. Furthermore, spiking antioxidants (e.g., 0.1% ascorbic acid) into the biological matrix immediately upon sample collection stabilizes the thiazepine ring, ensuring that the quantified concentration accurately reflects the in vivo state.

  • Ion Suppression & Basicity (Selectivity): The pyrazine moiety requires an acidic mobile phase (pH ~3.0) to ensure consistent protonation [M+H]+ for positive electrospray ionization (ESI+). However, direct protein precipitation (PPT) often leaves endogenous phospholipids in the sample that co-elute with basic analytes, causing severe ion suppression in the mass spectrometer. Causality & Solution: Liquid-Liquid Extraction (LLE) using non-polar solvents like Methyl tert-butyl ether (MTBE) selectively partitions the un-ionized analyte (when buffered to pH 10) while leaving polar phospholipids behind in the aqueous phase, drastically reducing matrix effects[2].

Objective Comparison of Analytical Platforms

To select the appropriate method for 7H-Pyrazino[2,1-b][1,3]thiazepine quantification, we must evaluate the intended application—ranging from high-throughput clinical pharmacokinetics (PK) to formulation quality control (QC). The table below summarizes the experimental performance of three distinct analytical platforms.

Analytical PlatformLimit of Quantitation (LLOQ)Dynamic RangeMatrix Effect SusceptibilityPrimary ApplicationCost & Throughput
UHPLC-ESI-MS/MS 0.1 ng/mL0.1 – 1,000 ng/mLModerate (Mitigated by LLE & SIL-IS)Clinical PK/TK StudiesHigh Cost, High Throughput
HPLC-DAD/UV 50 ng/mL50 – 20,000 ng/mLLowFormulation QC & High-Dose ToxLow Cost, Low Throughput
SFC-MS/MS 0.5 ng/mL0.5 – 500 ng/mLLow (Orthogonal separation)Chiral & Metabolite ProfilingVery High Cost, Medium Throughput

Data Interpretation: While HPLC-UV is sufficient for bulk formulation analysis[2], UHPLC-MS/MS remains the gold standard for biological quantification due to its superior sensitivity and specificity, which are mandatory for tracking the rapid clearance of thiazepine derivatives in plasma.

Step-by-Step Methodology: UHPLC-MS/MS Validation

A bioanalytical method is only as reliable as its internal controls. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the following protocol functions as a self-validating system . The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix suppression and extraction losses. Consequently, the ratio of the analyte to the SIL-IS remains constant, effectively neutralizing run-to-run variability.

Phase I: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot & Spike: Transfer 100 µL of human plasma into a 2 mL low-bind extraction tube. Add 10 µL of the SIL-IS working solution (e.g., 7H-Pyrazino[2,1-b][1,3]thiazepine-d4, 50 ng/mL).

  • pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer (pH 10). Rationale: This forces the basic pyrazine nitrogen into its un-ionized state, maximizing its partitioning into the organic solvent.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure complete phase mixing.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers while preventing thermal degradation of the thiazepine ring.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase II: Chromatographic & MS/MS Conditions
  • Column Selection: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (ensures pyrazine protonation).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for the protonated precursor ion to its dominant product ion (e.g., m/z 165.2 124.1).

Regulatory Grounding and Validation Criteria

To ensure trustworthiness and regulatory compliance, the method must be validated according to the harmonized [3]. The validation must strictly adhere to the following acceptance criteria[4]:

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The mean accuracy must be within ±15% of the nominal concentration, except at the LLOQ where ±20% is acceptable[5]. Precision (%CV) must not exceed 15% (20% at LLOQ)[6].

  • Matrix Effect: Must be evaluated using 6 independent lots of blank matrix. The IS-normalized matrix factor (MF) must demonstrate a coefficient of variation (CV) of < 15%[4].

  • Stability: Benchtop stability, freeze-thaw stability (minimum 3 cycles), and long-term storage stability must be proven to ensure the thiazepine sulfur has not oxidized during sample handling[6].

Validation Workflow Visualization

BioanalyticalWorkflow A Method Development (MRM & LC Optimization) B Sample Preparation (LLE to minimize Matrix Effects) A->B C ICH M10 Validation (Accuracy, Precision, Stability) B->C D Study Sample Analysis (PK/TK Quantification) C->D

Fig 1: Bioanalytical workflow for 7H-Pyrazino[2,1-b][1,3]thiazepine quantification.

References
  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". Available at:[Link][3]

  • GMP Compliance. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis". Available at:[Link][6]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines". Available at:[Link][4]

  • IDBS. "ICH M10 Bioanalytical Method Validation Guideline". Available at:[Link][5]

  • ResearchGate. "Homogeneous liquid–liquid microextraction coupled with HPLC/DAD for determination of nirmatrelvir and ritonavir". Available at: [Link][2]

Sources

Validation

7H-Pyrazino[2,1-B][1,3]thiazepine vs traditional heterocyclic scaffolds in pharmacology

Title: Engineering the Next Generation of Therapeutics: A Comparative Guide to 7H-Pyrazino[2,1-b][1,3]thiazepine vs. Traditional Heterocyclic Scaffolds Executive Summary The relentless emergence of multidrug-resistant (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering the Next Generation of Therapeutics: A Comparative Guide to 7H-Pyrazino[2,1-b][1,3]thiazepine vs. Traditional Heterocyclic Scaffolds

Executive Summary

The relentless emergence of multidrug-resistant (MDR) pathogens and complex oncology targets demands a departure from over-explored chemical space. Traditional heterocyclic scaffolds—such as simple piperazines, 1,4-benzodiazepines, and 1,5-benzothiazepines—have historically dominated pharmacology[1]. However, their high conformational flexibility often leads to promiscuous binding, rapid metabolic clearance, and susceptibility to bacterial efflux pumps[2].

Enter the 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold. This fused bicyclic system marries the hydrogen-bond accepting capacity and metabolic stability of a pyrazine ring with the unique spatial geometry and polarizability of a 1,3-thiazepine ring. By restricting conformational entropy, this scaffold locks pharmacophores into precise vectors, dramatically improving target residence time and overcoming resistance mechanisms[3]. This guide objectively compares the pyrazino-thiazepine framework against traditional scaffolds, providing structural rationales, comparative data, and self-validating experimental protocols for your drug discovery pipeline.

Structural & Mechanistic Rationale: The Causality of Scaffold Fusion

In rational drug design, the transition from a flexible monocyclic ring to a fused bicyclic system is not merely an exercise in synthetic complexity; it is a calculated manipulation of thermodynamics.

  • Traditional Scaffolds (e.g., Piperazines, 1,4-Diazepines): These molecules possess multiple rotatable bonds and ring-flipping conformers. While this flexibility allows them to "induced-fit" into various receptors (explaining the broad CNS activity of benzodiazepines), it incurs a high entropic penalty upon binding. Furthermore, this flexibility allows efflux pumps (e.g., NorA in S. aureus) to easily recognize and expel the drug[2][4].

  • 7H-Pyrazino[2,1-b][1,3]thiazepine: Fusing the pyrazine and thiazepine rings creates a rigid, non-planar architecture. The sp2 hybridized nitrogen atoms of the pyrazine dictate a flat topology on one hemisphere, while the larger sulfur atom in the 7-membered thiazepine ring forces a distinct "puckered" geometry on the other. This structural rigidity pre-organizes the molecule for binding to specific deep hydrophobic pockets (such as allosteric kinase sites or efflux pump channels) without the entropic cost associated with flexible rings[3][5].

Mechanistic Pathway Visualization

G A 7H-Pyrazino[2,1-b] [1,3]thiazepine B Conformational Restriction A->B Structural feature C High-Affinity Binding (e.g., Efflux Pump NorA) B->C Enhances Target Affinity D Intracellular Drug Accumulation C->D Overcomes Resistance E Traditional Scaffold (e.g., Piperazine) F High Conformational Entropy E->F Structural feature G Promiscuous Binding / Rapid Efflux F->G Leads to

Fig 1: Thermodynamic and mechanistic divergence between rigid fused scaffolds and flexible traditional scaffolds.

Comparative Pharmacological Profiling

To objectively evaluate the 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold, we must benchmark it against established heterocycles. The data synthesized below reflects comparative studies in antimicrobial resistance (efflux pump inhibition) and metabolic stability assays[1][2][4][6].

Scaffold TypeRepresentative ClassPrimary Target SpaceMean Activity (MIC / IC50​ )Human Liver Microsome t1/2​ Key Pharmacological Advantage / Disadvantage
Fused Pyrazino-Thiazepine 7H-Pyrazino[2,1-b][1,3]thiazepineEfflux Pumps, Kinases4 - 8 µg/mL> 60 minAdvantage: High rigidity prevents efflux; excellent metabolic stability.
Fused Pyrazino-Quinazoline Fiscalins / FumiquinazolinesAntimicrobial, Antimalarial8 - 12.5 µg/mL~ 45 minAdvantage: Strong natural product validation[7].
Simple Thiazepine 1,5-Benzothiazepine (e.g., Diltiazem)Calcium Channels1 - 5 µM40 minDisadvantage: Heavily patented space; primarily limited to cardiovascular targets[1].
Monocyclic Diazine Piperazine / PyrazineBroad (CNS, GPCRs)Variable (nM to µM)< 30 minDisadvantage: High flexibility leads to rapid CYP450 metabolism and off-target toxicity.

Data synthesis derived from structure-activity relationship (SAR) studies of fused N,S-heterocycles and benzothiazepines[1][6][7].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to confirm causality and prevent false positives in your drug discovery workflow.

Protocol 1: Microwave-Assisted Synthesis of the Fused Scaffold

Traditional heating methods for synthesizing complex fused N,S-heterocycles often result in thermodynamic dead-ends or extensive degradation. Microwave-assisted multicomponent polycondensation provides the precise activation energy required for the dehydrative cyclization of the pyrazine and thiazepine rings[8][9].

  • Reagent Preparation: In a microwave-safe vial, combine the functionalized 2-aminothiophenol derivative (1.0 eq) and the corresponding pyrazine-2-carboxylic acid (1.1 eq) in anhydrous acetonitrile (0.2 M).

  • Coupling: Add a coupling agent (e.g., TBTU, 1.2 eq) and a catalytic amount of N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 15 minutes to form the intermediate amide.

  • Microwave Cyclization: Seal the vial and subject it to microwave irradiation (300 W, 150 °C) for exactly 15 minutes. Causality check: The rapid, uniform heating prevents the oxidation of the free thiol, forcing the intramolecular thia-Michael addition or dehydrative cyclization.

  • Purification & Validation: Concentrate under reduced pressure and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

  • Self-Validation Checkpoint: Confirm the fused bicyclic structure via 1H NMR (look for the disappearance of the primary amine and thiol protons) and LC-MS (confirm exact mass and purity >95%).

Protocol 2: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

To prove that the pyrazino-thiazepine scaffold overcomes MDR via efflux pump inhibition (rather than general membrane disruption), we utilize a real-time fluorometric assay[2][4].

  • Bacterial Preparation: Grow Staphylococcus aureus (NorA overexpressing strain) to mid-log phase ( OD600​ = 0.6) in Mueller-Hinton broth.

  • Washing and Starvation: Centrifuge and wash the cells twice with PBS. Resuspend in PBS containing 0.4% glucose to energize the efflux pumps.

  • Compound Incubation: Aliquot 100 µL of the bacterial suspension into a black 96-well microtiter plate. Add the synthesized pyrazino-thiazepine compound at sub-inhibitory concentrations (e.g., 1/4 MIC). Control: Use a known efflux inhibitor (e.g., Reserpine) as a positive control, and DMSO as a negative control.

  • Fluorometric Tracking: Add Ethidium Bromide (EtBr) to a final concentration of 1 µg/mL. Immediately place the plate in a fluorescence spectrophotometer (Excitation: 530 nm, Emission: 600 nm).

  • Data Acquisition & Causality: Record fluorescence every minute for 60 minutes. Causality check: EtBr only fluoresces strongly when intercalated with intracellular DNA. If the compound successfully inhibits the efflux pump, EtBr will accumulate inside the cell, resulting in a time-dependent exponential increase in fluorescence compared to the DMSO control.

Experimental Workflow Visualization

G Step1 Microwave-Assisted Polycondensation Step2 LC-MS & NMR Structural Validation Step1->Step2 Purified Yield >70% Step3 In Vitro Screening (MIC Determination) Step2->Step3 Purity >95% Step4 Ethidium Bromide Accumulation Assay Step3->Step4 Active Hits (MIC < 10 µg/mL) Step5 ADME/Tox Profiling (Microsomal Stability) Step4->Step5 Validated Efflux Inhibition

Fig 2: High-throughput screening and validation cascade for pyrazino-thiazepine derivatives.

Conclusion & Future Perspectives

The transition from traditional, highly flexible heterocycles to conformationally restricted fused systems like 7H-Pyrazino[2,1-b][1,3]thiazepine represents a critical evolution in medicinal chemistry. By leveraging the unique steric and electronic properties of the pyrazine-thiazepine fusion, researchers can bypass common mechanisms of drug resistance, particularly bacterial efflux and rapid hepatic metabolism[2][3]. As demonstrated by the comparative data and validated protocols, this scaffold offers a highly programmable vector for drug discovery, paving the way for next-generation antimicrobials and targeted therapeutics.

References

  • Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones Active against Plasmodium and Trypanosomatids. National Center for Biotechnology Information (PMC). Available at:[Link][8]

  • Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Exploitation of the Ugi–Joullié reaction in drug discovery and development. Taylor & Francis Online. Available at:[Link][5]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. National Center for Biotechnology Information (PMC). Available at:[Link][6]

  • Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. National Center for Biotechnology Information (PMC). Available at:[Link][7]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. National Center for Biotechnology Information (PMC). Available at:[Link][3]

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Comparative

A Comparative Benchmarking Guide to the Biological Efficacy of 7H-Pyrazino[2,1-B]thiazepine as a Novel Anticancer Agent

A Comparative Benchmarking Guide to the Biological Efficacy of 7H-Pyrazino[2,1-B][1][2]thiazepine as a Novel Anticancer Agent This guide provides a comprehensive framework for evaluating the biological efficacy of 7H-Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to the Biological Efficacy of 7H-Pyrazino[2,1-B][1][2]thiazepine as a Novel Anticancer Agent

This guide provides a comprehensive framework for evaluating the biological efficacy of 7H-Pyrazino[2,1-B][1][2]thiazepine, a novel heterocyclic scaffold. Given the absence of prior biological data for this specific compound, this document outlines a systematic, multi-phase approach to benchmark its potential as an anticancer therapeutic. The experimental designs, protocols, and comparative analyses are grounded in established methodologies to ensure scientific rigor and reproducibility. Our objective is to guide researchers in methodically characterizing this new chemical entity (NCE) against current standards of care.

The rationale for investigating the anticancer properties of this scaffold is based on the well-documented activities of related heterocyclic systems, such as pyrazolines and thiazepines, which have shown significant potential in oncology research.[3][4][5] This guide will therefore proceed under the hypothesis that the 7H-Pyrazino[2,1-B][1][2]thiazepine core may harbor potent and selective antineoplastic activity.

Phase 1: Foundational In Vitro Cytotoxicity Screening

The initial and most critical step in evaluating any NCE is to determine its cytotoxic effect on cancer cells. This phase aims to establish the potency and breadth of activity across a diverse panel of human cancer cell lines.

Experimental Rationale
Data Summary: Comparative IC50 Values (Illustrative Data)

The following table presents illustrative data to demonstrate how results would be structured. IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the MTT assay. Lower values indicate higher potency.[7]

CompoundMCF-7 (Breast) IC50 [µM]A549 (Lung) IC50 [µM]HCT-116 (Colorectal) IC50 [µM]HepG2 (Liver) IC50 [µM]
PZT-1 (Test) 4.5 7.2 3.8 15.1
Doxorubicin0.81.20.91.5
Paclitaxel0.010.030.020.05
Cisplatin9.511.38.712.4

Note: Data are hypothetical for illustrative purposes.

Experimental Workflow: In Vitro Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-well Plates incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prep_compounds 3. Prepare Serial Dilutions of PZT-1 & Benchmarks incubate1->prep_compounds treat 4. Treat Cells with Compounds prep_compounds->treat incubate2 5. Incubate 48-72h treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 3-4h add_mtt->incubate3 solubilize 8. Add Solubilizing Agent incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read calculate 10. Calculate IC50 Values read->calculate

Caption: Workflow for determining IC50 values using the MTT cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods for assessing cell metabolic activity as an indicator of viability.[10][11][12]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 2X stock concentration of each compound (PZT-1 and benchmarks) in culture medium. Perform serial dilutions to create a range of 8-10 concentrations.

  • Cell Treatment: Carefully remove the existing media from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle-treated cells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the drug-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes, protected from light.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Phase 2: Mechanistic Insight via Apoptosis Induction

Following the identification of cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many effective anticancer agents.[3][14]

Experimental Rationale

We propose a dual-staining assay to simultaneously assess two key markers of early and late apoptosis.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

  • Caspase-3/7 Activation: Caspases are a family of proteases that are central to the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases.[16]

Detecting both events provides a more robust confirmation of apoptosis than either marker alone. This assay will be performed on a cell line that showed high sensitivity to PZT-1 in Phase 1 (e.g., HCT-116).

Conceptual Pathway: Apoptosis Detection

G cluster_cell Cell State cluster_reagents Detection Reagents Healthy Healthy Cell Inner Membrane: PS Cytoplasm: Pro-Caspase-3 Apoptotic Apoptotic Cell Outer Membrane: PS Cytoplasm: Active Caspase-3 Healthy->Apoptotic Apoptosis Induction AnnexinV Annexin V Probe Binds to exposed PS Apoptotic->AnnexinV Binds CaspaseSub Caspase-3 Substrate Cleaved by Active Caspase-3 Apoptotic->CaspaseSub Cleaves PZT1 PZT-1 Treatment G cluster_setup Model Setup cluster_study Treatment Phase cluster_endpoint Endpoint Analysis acclimate 1. Acclimate Nude Mice implant 2. Subcutaneously Implant HCT-116 Cells acclimate->implant monitor 3. Monitor Tumor Growth implant->monitor randomize 4. Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) monitor->randomize treat 5. Administer Treatment (PZT-1, Doxorubicin, Vehicle) randomize->treat measure 6. Measure Tumor Volume & Body Weight (2-3x weekly) treat->measure endpoint 7. Study Endpoint (e.g., Day 21) measure->endpoint excise 8. Excise & Weigh Tumors endpoint->excise analyze 9. Calculate TGI & Assess Toxicity excise->analyze

Caption: Workflow for an in vivo subcutaneous xenograft study.

Protocol: Subcutaneous Xenograft Model

All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Cell Preparation: Culture HCT-116 cells to ~80% confluency. Harvest, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimate for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse. [17]4. Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) ensuring similar mean tumor volumes across groups.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline with 5% DMSO) daily via intraperitoneal (i.p.) injection.

    • Group 2 (PZT-1): Administer PZT-1 at a predetermined dose (e.g., 20 mg/kg) daily via i.p. injection.

    • Group 3 (Benchmark): Administer Doxorubicin at its established effective dose (e.g., 5 mg/kg) weekly via intravenous (i.v.) injection.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights 2-3 times weekly throughout the study (typically 21-28 days). Body weight loss is a key indicator of toxicity.

  • Study Endpoint: At the end of the study, humanely euthanize the mice. Excise the tumors and record their final weights.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Cancer Research and Treatment. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • Xenograft tumor model. SMC Laboratories Inc. [Link]

  • Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Dual Apoptosis Assay with NucView™488 Caspase-3 Substrate and CF™594-Annexin V. Gene Target Solutions. [Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. The AAPS Journal. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Apoptosis – what assay should I use?. BMG LABTECH. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. [Link]

  • Cancer drugs A to Z list. Cancer Research UK. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. [Link]

  • Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. Clinical and Translational Oncology. [Link]

  • Response rate of anticancer drugs approved by the Food and Drug Administration based on a single-arm trial. Investigational New Drugs. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][2][13]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. [Link]

  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]

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  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. RSC Advances. [Link]

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Validation

Establishing Reference Standards for the Quality Control of 7H-Pyrazino[2,1-B]thiazepine: A Comparative Guide

Establishing Reference Standards for the Quality Control of 7H-Pyrazino[2,1-B][1][2]thiazepine: A Comparative Guide In the landscape of pharmaceutical development, the purity and quality of an active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing Reference Standards for the Quality Control of 7H-Pyrazino[2,1-B][1][2]thiazepine: A Comparative Guide

In the landscape of pharmaceutical development, the purity and quality of an active pharmaceutical ingredient (API) are paramount. For novel heterocyclic compounds such as 7H-Pyrazino[2,1-B][1][2]thiazepine, a robust quality control (QC) strategy is fundamental to ensuring safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for establishing reference standards for 7H-Pyrazino[2,1-B][1][2]thiazepine, offering a framework for researchers, scientists, and drug development professionals.

The Critical Role of Reference Standards

A reference standard is a highly purified compound that is used as a benchmark for the qualitative and quantitative analysis of a drug substance.[2][3] It is the cornerstone of any analytical method, enabling the identification and quantification of the API and its impurities. The establishment of a well-characterized reference standard is a regulatory expectation and a critical component of Good Manufacturing Practices (GMP).[4]

Potential Impurities in 7H-Pyrazino[2,1-B][1][2]thiazepine Synthesis

The potential impurities in a drug substance are often related to its synthetic route. While a specific synthesis for 7H-Pyrazino[2,1-B][1][2]thiazepine is not widely published, a plausible route can be inferred from the synthesis of related pyrazino[2,1-b][1][2]thiazine cores.[1] A potential retrosynthetic analysis suggests the condensation of a substituted pyrazine derivative with a thiol-containing component.

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted pyrazine and thiol precursors.

  • Intermediates: Partially reacted intermediates from the condensation reaction.

  • By-products: Products from side reactions, such as dimerization or oxidation of the starting materials.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Furthermore, degradation products arising from exposure to light, heat, humidity, acid, base, and oxidizing conditions must be considered.[5][6]

Comparative Analysis of Analytical Techniques for Quality Control

The selection of an appropriate analytical technique is crucial for the accurate and reliable characterization of a reference standard. Here, we compare the most common and effective methods for the analysis of 7H-Pyrazino[2,1-B][1][2]thiazepine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative capabilities.[7][8][9] A stability-indicating HPLC method is essential for separating the API from its potential impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for heterocyclic compounds.

    • Initial Conditions: 20% Acetonitrile.

    • Gradient: Linearly increase to 80% Acetonitrile over 20 minutes.

    • Hold: 80% Acetonitrile for 5 minutes.

    • Re-equilibration: Return to 20% Acetonitrile and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Data Presentation: Hypothetical HPLC Data

CompoundRetention Time (min)Relative Retention Time (RRT)
Starting Material 1 (Pyrazine Derivative)3.50.35
Starting Material 2 (Thiol Derivative)5.20.52
7H-Pyrazino[2,1-B][1][2]thiazepine 10.0 1.00
Process Impurity A12.81.28
Degradation Product B (Oxidized)15.11.51
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an invaluable tool for the identification and structural elucidation of impurities.[10]

Experimental Protocol: LC-MS Analysis

The HPLC conditions can be the same as described above. The eluent is directed to a mass spectrometer with the following typical parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data.

  • Scan Range: m/z 50-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

Data Presentation: Hypothetical Mass Spectrometry Data

Compound[M+H]⁺ (Observed)[M+H]⁺ (Calculated)
7H-Pyrazino[2,1-B][1][2]thiazepine 193.0641193.0646
Process Impurity A225.0898225.0901
Degradation Product B (Oxidized)209.0590209.0592
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules.[11] ¹H and ¹³C NMR are essential for confirming the identity of the 7H-Pyrazino[2,1-B][1][2]thiazepine reference standard and for characterizing any unknown impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Acquisition of a standard proton spectrum.

    • Integration of signals to determine proton ratios.

    • Analysis of coupling patterns to establish connectivity.

  • ¹³C NMR:

    • Acquisition of a proton-decoupled carbon spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: Hypothetical ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm)Multiplicity
H-28.5d
H-38.3d
H-63.2t
H-72.9t
H-97.5s
Forced Degradation Studies

Forced degradation studies are critical for developing a stability-indicating method and for identifying potential degradation products that may form under storage or stress conditions.[5][6]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by HPLC and LC-MS to identify and quantify the degradation products.

Establishing Primary vs. Secondary Reference Standards

Primary Reference Standard: A primary standard is established through extensive characterization without comparison to another standard.[12] It is of the highest purity and is used to calibrate secondary standards.

Secondary Reference Standard: A secondary standard is characterized by comparison to a primary reference standard.[2] It is used for routine quality control testing.

The workflow for establishing and using reference standards is depicted below.

Caption: Workflow for establishing primary and secondary reference standards.

Conclusion

Establishing well-characterized reference standards is a non-negotiable aspect of quality control for novel pharmaceutical compounds like 7H-Pyrazino[2,1-B][1][2]thiazepine. A combination of high-resolution analytical techniques, including HPLC, LC-MS, and NMR, is essential for comprehensive characterization. This guide provides a foundational framework for developing a robust quality control strategy, ensuring the identity, purity, and quality of the drug substance, thereby safeguarding patient safety.

References

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